3,4-Dihydro-2H-benzo[b]oxepin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241045. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMEDNZPJADJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311279 | |
| Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6786-30-7 | |
| Record name | 6786-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a key heterocyclic scaffold in medicinal chemistry. This molecule serves as a versatile intermediate in the development of therapeutic agents, particularly in neuropharmacology for antidepressants and anxiolytics, as well as in anti-inflammatory research.[1][2] This document details the prevalent synthetic methodology, offers step-by-step experimental protocols, and presents a full characterization profile of the target compound. The content is tailored for researchers, chemists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable insights for laboratory application.
Introduction: Significance of the Benzoxepinone Core
The this compound scaffold is a seven-membered heterocyclic ketone of significant interest in drug discovery. Its unique three-dimensional structure, featuring a fused benzene and oxepin ring system, allows it to serve as a foundational building block for creating complex molecular architectures.[1][3] The inherent structural rigidity and the presence of a reactive ketone functional group make it an attractive starting point for derivatization, enabling the exploration of structure-activity relationships (SAR) in various therapeutic targets.[3] Notably, derivatives have shown potential as inhibitors of protein-tyrosine kinases (PTKs), which are crucial regulators of cellular growth and differentiation, suggesting applications in oncology.[3]
This guide focuses on the most reliable and widely adopted synthetic route: the intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid, a robust method that provides consistent yields of the desired product.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence. The first step involves the synthesis of the key precursor, 4-phenoxybutyric acid, followed by an acid-catalyzed intramolecular cyclization to form the seven-membered ring.
Overall Synthetic Workflow
Figure 1: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 4-Phenoxybutyric Acid
Mechanistic Rationale: The synthesis of the carboxylic acid precursor is typically achieved by reacting phenol with γ-butyrolactone under basic conditions. This reaction proceeds via a Williamson ether synthesis-type mechanism. Sodium hydroxide deprotonates the phenol to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the γ-lactone at the electrophilic carbon adjacent to the ester oxygen, leading to ring-opening and formation of the sodium salt of 4-phenoxybutyric acid. Subsequent acidification protonates the carboxylate to yield the final product.
Experimental Protocol: Synthesis of 4-Phenoxybutyric Acid
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in water.
-
Reaction Initiation: Add phenol (1.0 eq) to the flask. The mixture will warm as the phenol dissolves to form sodium phenoxide.
-
Lactone Addition: Slowly add γ-butyrolactone (1.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up and Acidification: After cooling to room temperature, dilute the reaction mixture with water. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A white precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude 4-phenoxybutyric acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Step 2: Intramolecular Friedel-Crafts Cyclization
Mechanistic Rationale: This critical ring-closing step is an intramolecular Friedel-Crafts acylation.[4][5] Polyphosphoric acid (PPA) serves as both the solvent and the catalyst.[6][7] PPA is a strong dehydrating agent and a Brønsted acid that protonates the carboxylic acid group of the precursor. This protonation facilitates the formation of a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion at the ortho position to form the new carbon-carbon bond, thus closing the seven-membered ring. A final deprotonation step re-aromatizes the benzene ring and yields the target ketone.
Expert Insight: The choice of PPA is critical. It is highly viscous and effective at promoting the cyclization of arylbutyric acids.[8][9] Alternative strong acids like methanesulfonic acid can also be used.[10] The reaction temperature must be carefully controlled; excessive heat can lead to charring and the formation of polymeric byproducts.
Experimental Protocol: Synthesis of this compound
-
Catalyst Preparation: Place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) into a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reaction Setup: Heat the PPA to 70-80 °C with stirring under a nitrogen atmosphere to ensure a homogenous, mobile liquid.
-
Substrate Addition: Add the purified 4-phenoxybutyric acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not rise excessively.
-
Reaction: Increase the temperature to 90-100 °C and stir vigorously for 2-3 hours. The reaction mixture will typically darken in color. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Allow the reaction to cool slightly before carefully pouring the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting crude oil or solid is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.[11][12]
Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized sample.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [11][12][13] |
| Molecular Weight | 162.19 g/mol | [11][13] |
| Appearance | Pale yellow oil or solid | - |
| Boiling Point | 286.6 °C at 760 mmHg | [13] |
| Density | 1.145 g/cm³ | [13] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (δ 7.0-8.0 ppm), with splitting patterns indicative of an ortho-substituted benzene ring. The three aliphatic methylene groups (-CH₂-) will appear as triplets in the upfield region (δ 2.0-4.5 ppm) due to coupling with their neighbors.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of ten unique carbon atoms. Key signals include the carbonyl carbon (C=O) at a highly deshielded chemical shift (around δ 200 ppm), six aromatic carbons in the δ 115-160 ppm range, and three aliphatic carbons in the δ 20-70 ppm range.
IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected around 1680-1700 cm⁻¹. Another significant band corresponding to the C-O-C (ether) stretch will be present around 1200-1300 cm⁻¹.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 162, corresponding to the molecular formula C₁₀H₁₀O₂.
| Spectroscopic Data Summary | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (dd, 1H, Ar-H), 7.45 (td, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 4.30 (t, 2H, -OCH₂-), 2.95 (t, 2H, -C(=O)CH₂-), 2.20 (quint, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 199.5 (C=O), 161.0 (Ar-C), 135.0 (Ar-CH), 130.0 (Ar-C), 128.5 (Ar-CH), 121.0 (Ar-CH), 118.0 (Ar-CH), 68.0 (-OCH₂-), 40.0 (-C(=O)CH₂-), 25.0 (-CH₂CH₂CH₂-) |
| IR (neat) | ν (cm⁻¹): ~2950 (C-H aliphatic), ~1685 (C=O, ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |
| MS (EI) | m/z (%): 162 ([M]⁺), 134, 121, 105, 92, 77 |
(Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used. The data presented here is representative.)
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of this compound, a valuable scaffold for pharmaceutical research. By following the detailed protocols for the synthesis of the 4-phenoxybutyric acid precursor and its subsequent intramolecular Friedel-Crafts cyclization, researchers can consistently obtain the target compound. The comprehensive characterization data provided serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for further derivatization and biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 6786-30-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Solved Formation of Q-Tetralone by Intramolecular | Chegg.com [chegg.com]
- 11. chemscene.com [chemscene.com]
- 12. scbt.com [scbt.com]
- 13. echemi.com [echemi.com]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Abstract
The 3,4-dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone also known by its trivial name homochromanone, represents a foundational scaffold in medicinal chemistry. Its seven-membered ring fused to a benzene nucleus offers a unique three-dimensional architecture that has been exploited for the development of a diverse range of therapeutic agents, including anti-inflammatory, anti-cancer, and neuroprotective compounds.[1] This guide provides a comprehensive exploration of the discovery, historical synthesis, and chemical principles underpinning this vital chemical entity. We will delve into the seminal synthetic routes, explain the mechanistic causality behind the chosen methodologies, and present detailed protocols for its preparation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxepinone Core
The benzoxepine framework is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[2] The introduction of a ketone at the 5-position, creating this compound, provides a crucial handle for synthetic elaboration. This carbonyl group allows for a wide array of chemical transformations, enabling the construction of complex molecular libraries for biological screening. The compound serves as a key intermediate and versatile building block for creating molecules with potential applications as antidepressants and anxiolytics, and in neuroscience research for its neuroprotective effects.[1]
The core structure of this compound is presented below, with standard IUPAC numbering.
Caption: The chemical structure of this compound.
Historical Perspective: The Dawn of a New Heterocycle
The synthesis of the benzoxepinone core is rooted in the broader development of cyclization reactions in the mid-20th century. While numerous researchers have contributed to the chemistry of this scaffold, a foundational report that brought the synthesis of this class of compounds to the forefront was published by O. Dann and H. Hofmann in 1963 in the journal Chemische Berichte . Their work on chromanone and homochromanone derivatives provided a robust and accessible method for the construction of this seven-membered heterocyclic system.
The classical and most enduring approach to the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 4-phenoxybutyric acid. This reaction exemplifies a powerful strategy in organic synthesis where a new ring is formed by an electrophilic aromatic substitution reaction within the same molecule.
The Cornerstone Synthesis: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation remains the most reliable and widely used method for preparing the this compound core. The elegance of this approach lies in its simplicity and efficiency, converting a linear precursor into a bicyclic structure in a single step.
The Precursor: Synthesis of 4-Phenoxybutyric Acid
The journey to the final compound begins with the preparation of the acyclic precursor, 4-phenoxybutyric acid. This is typically achieved through a Williamson ether synthesis, where sodium phenoxide is reacted with a 4-halobutyrate ester, followed by hydrolysis of the ester.
Workflow for Precursor Synthesis:
Caption: Workflow for the synthesis of the 4-phenoxybutyric acid precursor.
The Cyclization Step: Mechanism and Choice of Reagent
The key transformation is the ring-closing Friedel-Crafts acylation. This reaction requires a strong acid to activate the carboxylic acid, converting it into a potent electrophile—an acylium ion—which is then attacked by the electron-rich aromatic ring.
Mechanism of Cyclization:
-
Activation: The carboxylic acid is protonated by a strong acid.
-
Acylium Ion Formation: Loss of water generates a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is lost from the ring, restoring aromaticity and yielding the final ketone product.
Choice of Cyclizing Agent:
While various strong acids can be used, Polyphosphoric Acid (PPA) has historically been the reagent of choice. PPA serves as both a strong acid catalyst and a dehydrating agent, effectively driving the reaction towards the cyclized product. Its high viscosity requires elevated temperatures for effective stirring, but it provides excellent yields for this transformation. Other reagents like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or the conversion of the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid like AlCl₃ are also effective.
Caption: Simplified mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and its derivatives, based on established literature procedures.
Protocol 1: Synthesis of 4-Phenoxybutyric Acid
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent like ethanol.
-
Add sodium hydroxide (1.1 eq) and stir until a clear solution of sodium phenoxide is formed.
-
Alkylation: To the solution of sodium phenoxide, add ethyl 4-bromobutyrate (1.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-phenoxybutyrate.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-phenoxybutyric acid.
Protocol 2: PPA-Catalyzed Cyclization to this compound
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).
-
Heat the PPA to 80-90 °C with stirring.
-
Addition of Precursor: Add 4-phenoxybutyric acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
Reaction: Stir the mixture at 90-100 °C for 1-2 hours. The reaction progress can be monitored by TLC (quenching an aliquot in water and extracting with ethyl acetate).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.
Structural Characterization
The identity and purity of this compound are confirmed by standard spectroscopic methods.
| Technique | Characteristic Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.8 ppm. The proton ortho to the carbonyl group (at C6) is typically the most deshielded. Aliphatic Protons: Two triplets for the methylene groups at C2 and C4 (δ ~4.2-4.5 ppm for -OCH₂- and δ ~2.8-3.1 ppm for -CH₂CO-), and a multiplet for the C3 methylene group (δ ~2.1-2.3 ppm). |
| ¹³C NMR | Carbonyl Carbon: A characteristic peak around δ 190-200 ppm. Aromatic Carbons: Peaks in the range of δ 120-160 ppm. Aliphatic Carbons: Peaks for the methylene groups in the range of δ 25-70 ppm. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band in the region of 1680-1695 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] C-O-C Stretch: A strong absorption around 1200-1250 cm⁻¹. Aromatic C=C Stretch: Peaks around 1600 and 1450 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (162.19 g/mol ). |
Evolution and Modern Synthetic Alternatives
While the intramolecular Friedel-Crafts acylation is the historical and most common method, modern organic synthesis has provided alternative routes to the benzoxepinone core and its derivatives. These methods can offer advantages in terms of milder reaction conditions, substrate scope, or functional group tolerance.
-
Mitsunobu Cyclization: Intramolecular cyclization of diols can be achieved under mild Mitsunobu conditions (DEAD, PPh₃) to form the seven-membered ether ring.[4]
-
Ring-Closing Metathesis (RCM): Di-alkenyl precursors can be cyclized using Grubbs' or other ruthenium-based catalysts.
-
Palladium-Catalyzed C-O Bond Formation: Intramolecular coupling of an aryl halide with an alcohol can be used to construct the ether linkage.
-
Radical Cyclizations: Radical-based methods have been developed for the synthesis of complex benzoxepinone-containing natural products.
These modern techniques highlight the continued importance of the benzoxepinone scaffold and the ongoing efforts to develop more efficient and versatile synthetic pathways.
Conclusion
The discovery and development of synthetic routes to this compound have been pivotal for the advancement of medicinal chemistry. From its initial construction via the robust intramolecular Friedel-Crafts acylation, as pioneered in the 1960s, this scaffold has proven to be a versatile and enduring platform for the synthesis of biologically active molecules. Understanding the history, the underlying chemical principles, and the practical experimental methodologies associated with this compound provides researchers with the foundational knowledge required to innovate and develop the next generation of therapeutics based on this privileged heterocyclic core.
References
Spectroscopic Blueprint of 3,4-Dihydro-2H-benzo[b]oxepin-5-one: A Technical Guide for Researchers
Foreword
In the landscape of modern drug discovery and organic synthesis, the benzoxepine scaffold holds a position of significant interest. Its unique seven-membered heterocyclic structure is a key feature in a variety of biologically active molecules. Among these, 3,4-Dihydro-2H-benzo[b]oxepin-5-one stands out as a versatile intermediate and a subject of study in its own right.[1][2] Its structural nuances and reactive potential make a thorough understanding of its spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—indispensable for scientists working in neuropharmacology, anti-inflammatory research, and medicinal chemistry.[1][2]
This guide provides an in-depth analysis of the spectroscopic data of this compound. It is designed to serve as a practical resource for researchers, offering not just raw data, but also the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.
Molecular Structure and Its Spectroscopic Implications
A foundational understanding of the molecular architecture of this compound is paramount to interpreting its spectral data. The molecule features a benzene ring fused to a seven-membered oxepine ring, which contains a ketone functional group and is partially saturated. This combination of aromatic and aliphatic features, along with the ether linkage and the carbonyl group, gives rise to a distinct spectroscopic fingerprint.
References
physical and chemical properties of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3,4-Dihydro-2H-benzo[b]oxepin-5-one (CAS No: 6786-30-7). As a key heterocyclic scaffold, this compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of neuropharmacology and oncology. This document consolidates available data on its molecular structure, physicochemical characteristics, spectral properties, synthesis, chemical reactivity, and safety protocols. The insights provided herein are intended to support researchers and drug development professionals in leveraging the unique attributes of this compound for the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Benzoxepine Scaffold
The benzoxepine moiety, a seven-membered oxygen-containing heterocycle fused to a benzene ring, is a privileged structure in medicinal chemistry.[1] This structural motif is present in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antidepressant, anxiolytic, anti-inflammatory, and anticancer properties.[2][3] this compound, as a functionalized derivative, offers a strategic starting point for chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.[4] Its utility is particularly noted in the development of agents targeting the central nervous system and in the exploration of neuroprotective effects.[2]
Molecular Structure and Physicochemical Properties
This compound is characterized by a bicyclic system where a benzene ring is fused to a seven-membered oxepine ring containing a ketone group at the 5-position.
Caption: Molecular Structure of this compound.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6786-30-7 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀O₂ | [4][6] |
| Molecular Weight | 162.19 g/mol | [4][6] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 286.6 °C at 760 mmHg | [7] |
| 100 - 104 °C at 5 mmHg | [4] | |
| Density | 1.145 g/cm³ | [7] |
| Refractive Index | 1.545 | [7] |
| Flash Point | 133.7 °C | [7] |
| Solubility | Poorly soluble in water; Soluble in ethyl acetate and acetone. | |
| Storage | Store at 0 - 8 °C | [4] |
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, likely in the range of δ 7.0-8.0 ppm. The aliphatic protons of the oxepine ring would appear more upfield. The two methylene groups adjacent to the oxygen and the carbonyl group will likely appear as triplets, with the protons alpha to the carbonyl group being the most deshielded of the aliphatic protons.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon at a downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 120-160 ppm. The aliphatic carbons of the oxepine ring will be observed in the upfield region of the spectrum.
3.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1680-1700 cm⁻¹. The spectrum will also show characteristic C-O-C stretching vibrations for the ether linkage, typically in the range of 1250-1050 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
3.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and C₂H₄, leading to characteristic fragment ions.
Synthesis of this compound
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitably substituted carboxylic acid or its derivative. A common and effective method involves the use of polyphosphoric acid (PPA) as both the catalyst and the reaction medium.[8][9]
Caption: Synthetic workflow for this compound.
4.1. Experimental Protocol: Polyphosphoric Acid-Catalyzed Cyclization
This protocol describes a general procedure for the synthesis of this compound from 4-phenoxybutyric acid.
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 10 parts by weight of polyphosphoric acid.
-
Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.
-
-
Step 2: Addition of Starting Material
-
Slowly add one part by weight of 4-phenoxybutyric acid to the heated and stirred PPA. The addition should be done in portions to control the initial exotherm.
-
-
Step 3: Reaction
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 4: Quenching and Extraction
-
Allow the reaction mixture to cool to approximately 60 °C.
-
Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
-
Step 5: Purification
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group and the aromatic ring.[10]
Caption: Key reaction pathways of this compound.
-
Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This provides access to the corresponding alcohol, a precursor for further functionalization.[10]
-
Oxidation Reactions: Baeyer-Villiger oxidation of the cyclic ketone can be employed to synthesize the corresponding lactone, further expanding the synthetic utility of this scaffold.
-
Reactions at the α-Position: The methylene group adjacent to the carbonyl can be functionalized through enolate chemistry, allowing for alkylation, halogenation, or condensation reactions.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the ether oxygen and the acyl group will influence the regioselectivity of these substitutions.
As a versatile building block, this compound is instrumental in the synthesis of various pharmaceutical agents, particularly those with antidepressant and anxiolytic properties.[4] It is also a key intermediate in neuroscience research for developing compounds with potential neuroprotective effects.[4]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. The following information is a summary of available safety data.
| GHS Pictogram | Hazard Statements | Precautionary Statements |
|
| May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P264: Wash hands thoroughly after handling.[7]P270: Do not eat, drink or smoke when using this product.[7]P271: Use only outdoors or in a well-ventilated area.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of water.[7]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]P405: Store locked up.[7]P501: Dispose of contents/container to an approved waste disposal plant.[7] |
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its unique structural features and versatile reactivity make it an invaluable intermediate in the synthesis of novel therapeutic agents and complex organic molecules. This technical guide has provided a consolidated resource on its physical and chemical properties, synthesis, and handling. Further research into the biological activities of its derivatives is warranted and is expected to yield new discoveries in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 6786-30-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. ccsenet.org [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 6786-30-7 [smolecule.com]
An In-Depth Technical Guide to the Potential Biological Activities of 3,4-Dihydro-2H-benzo[b]oxepin-5-one Derivatives
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of modern drug discovery. The 3,4-Dihydro-2H-benzo[b]oxepin-5-one nucleus represents one such scaffold. Its unique seven-membered heterocyclic ring fused to a benzene ring imparts a three-dimensional conformation that is both rigid and flexible enough to allow for diverse interactions with a range of biological macromolecules. This guide provides a comprehensive technical overview of the burgeoning research into the biological activities of its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic accessibility of this core and explore its proven and potential applications in oncology, inflammation, infectious diseases, and neuropharmacology, grounding our discussion in mechanistic insights and actionable experimental data.
The Benzoxepinone Core: Structural Significance and Synthetic Accessibility
The this compound (CAS 6786-30-7) is a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a ketone and a cyclic ether, makes it a valuable starting material for creating more complex molecules with diverse functionalities.[4] Researchers appreciate its stability and reactivity, which allow for the development of a wide array of derivatives.[1][2]
Several synthetic routes have been established for the synthesis of the benzoxepine core and its derivatives. These methods include nickel-catalyzed electrochemical arylation, oxidative ring-opening reactions of cyclopropanol derivatives, and Knoevenagel condensation.[5] The choice of synthetic strategy is often dictated by the desired substitution pattern on both the aromatic and the oxepine rings, allowing for fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a key pathological factor in numerous diseases, driving a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles. Derivatives of the benzoxepinone scaffold have emerged as promising candidates in this arena.[6]
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
A significant body of evidence suggests that the anti-inflammatory effects of benzoxepinone derivatives stem from their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). Benoxaprofen, a related compound, is a known inhibitor of the lipoxygenase enzyme.[7] The products of these enzymatic pathways, prostaglandins and leukotrienes, are potent inflammatory mediators. By blocking their production, these compounds can effectively quell the inflammatory response. Some benzopyrones, which share structural similarities, also demonstrate potent anti-inflammatory effects through this mechanism.[8]
The therapeutic advantage of dual COX/LOX inhibitors lies in the potential for a broader anti-inflammatory effect with a potentially reduced risk of the gastrointestinal side effects associated with selective COX inhibitors.[7]
Workflow for Evaluating Anti-inflammatory Potential
Below is a typical workflow for screening and characterizing the anti-inflammatory activity of novel this compound derivatives.
Caption: A streamlined workflow for anti-inflammatory drug discovery.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the activity of representative benzoxepin derivatives compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound/Drug | Assay | Activity | Reference |
| Thieno[3,2-c][9]benzoxepin-8-acetic acid | Carrageenan Paw Edema | 1.3x more active than Indomethacin | [10] |
| 7-benzoyl-1-benzoxepane | Carrageenan Paw Edema | > Acetylsalicylic acid | [11] |
| 5-cinnamoyl-2-methyl-I-benzoxolane | Carrageenan Paw Edema | < Indomethacin, Diclofenac; > ASA | [11] |
| Indomethacin | Carrageenan Paw Edema | Standard | [10] |
Notably, the thieno analogue of a dibenz[b,e]oxepinalkanoic acid was found to be 1.3 times more active than indomethacin in the carrageenan paw edema assay and possessed a therapeutic ratio (anti-inflammatory activity/gastric irritation) 25 times greater than that of indomethacin, highlighting the potential for developing safer NSAIDs from this scaffold.[10]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard and widely used in vivo model to assess acute inflammation.
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the benzoxepinone derivative).
-
Administration: The test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The causality for this experimental choice lies in its high reproducibility and the biphasic nature of the inflammatory response, which allows for some differentiation between early (histamine, serotonin) and late-phase (prostaglandins) inflammatory mediators.
Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The benzoxepine scaffold has demonstrated significant potential in oncology research, with derivatives exhibiting cytotoxic and antiproliferative activities against a range of cancer cell lines.[9][12]
Mechanisms of Action: From Topoisomerase Inhibition to Microtubule Disruption
The anticancer activity of these compounds is not monolithic; rather, they appear to act through multiple mechanisms:
-
Topoisomerase Inhibition: Certain Benz[b]oxepine derivatives have been shown to possess potent cytotoxicity and act as Topoisomerase 1 inhibitors.[9] Topoisomerase 1 is a crucial enzyme for DNA replication and repair, and its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
-
Tubulin Interaction: Several dibenzo[b,f]oxepine derivatives have been investigated as colchicine-site-binding agents.[13][14] By binding to tubulin, they disrupt microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.[14][15]
-
Kinase Inhibition: The core structure has been identified as a potential inhibitor of protein-tyrosine kinases (PTKs) such as ErbB1, ErbB2, and c-Met, which are critical for cell growth and differentiation signaling pathways like MAPK/ERK and PI3K/Akt.[4]
Signaling Pathway: Tubulin Disruption and Cell Cycle Arrest
The diagram below illustrates how benzoxepinone derivatives that interact with tubulin can lead to cancer cell death.
Caption: Mechanism of tubulin-targeting anticancer agents.
Quantitative Data on Anticancer Activity
The antiproliferative activity of various oxepine derivatives against human cancer cell lines is summarized below.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Bauhiniastatins 1-4 | Pancreas (BXPC-3) | GI₅₀ | 2.4 - 25.7 µg/mL | [12] |
| Bauhiniastatins 1-4 | Breast (MCF-7) | GI₅₀ | 2.4 - 25.7 µg/mL | [12] |
| Pacharin | Breast (MCF-7) | IC₅₀ | 20 µM | [12] |
| Pacharin | Lung (NCI-H292) | IC₅₀ | 11.11 µM | [12] |
| 9-nitrobenzo[b]naphtho[1,2-f]oxepine | Colon (HCT116) | Cytotoxic | Strong | [13][14] |
| Dibenzo[b,f]oxepine derivatives | HeLa, U87 | Cytotoxic | Active | [14][15] |
Antimicrobial and Other Biological Activities
While research is most extensive in the areas of anti-inflammatory and anticancer effects, the this compound scaffold is truly pleiotropic, with derivatives showing promise in other therapeutic areas.
Antibacterial Activity
Newly synthesized dibenz[b,e]oxepin derivatives containing an oximino moiety and fluorine or trifluoromethyl groups have been screened for their antibacterial activity.[16] Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, indicating that with further optimization, this scaffold could yield novel antimicrobial drugs.[16]
Central Nervous System (CNS) Applications
The core structure is a recognized intermediate in the synthesis of pharmaceuticals targeting the CNS, such as antidepressants and anxiolytics.[1] This is a testament to the scaffold's ability to cross the blood-brain barrier and interact with neurological targets. Specific derivatives have been synthesized and evaluated for:
-
Anorexigenic Activity: Certain cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols showed marked appetite-suppressant activity in mice.[17]
-
α-Sympathomimetic Activity: Related benzocycloheptene analogs exhibited typical alpha-sympathomimetic effects.[17]
-
Neuroprotection: The scaffold is used in studies exploring neuroprotective effects, which is crucial for developing therapies for neurodegenerative diseases.[1]
Future Perspectives and Conclusion
The this compound framework and its derivatives represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. The demonstrated efficacy in preclinical models of inflammation and cancer, coupled with emerging evidence of antimicrobial and CNS-modulating properties, underscores the therapeutic potential of this scaffold.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core at various positions to optimize potency and selectivity for specific targets.
-
Mechanism of Action Deconvolution: Utilizing modern chemical biology and proteomic approaches to identify the precise molecular targets responsible for the observed biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Buy this compound | 6786-30-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacology of benoxaprofen with particular to effects on lipoxygenase product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of benzopyrones that are inhibitors of cyclo- and lipo-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsrmst.com [ijsrmst.com]
- 10. Dibenz[b,e]oxepinalkanoic acids as nonsteroidal antiinflammatory agents. 2. Dihydro-10-oxofuro-and -thieno[3,2-c][1]benzoxepin-8-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 3,4-Dihydro-2H-benzo[b]oxepin-5-one synthesis
An In-Depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Introduction: The Significance of the Benzoxepinone Core
The this compound scaffold is a seven-membered heterocyclic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structural features, which include a fused benzene ring and an oxepinone system, make it a versatile precursor for developing more complex molecular architectures.[1][2] This compound and its derivatives are of significant interest in pharmaceutical development, particularly in neuroscience research for creating potential antidepressants, anxiolytics, and neuroprotective agents.[1] Its utility as a key intermediate stems from the reactivity of the ketone functional group and the stability of the overall benzoxepine framework, allowing for a wide range of chemical modifications.[2] This guide provides a detailed review of the primary synthetic methodologies for constructing this valuable scaffold, with a focus on the underlying chemical principles and practical experimental protocols.
Primary Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization
The most direct and widely employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid precursors. This acid-catalyzed reaction is a powerful tool for forming the seven-membered ring, offering an efficient and often high-yielding pathway.
Mechanism and Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, the carboxylic acid moiety of the precursor is protonated and subsequently loses a molecule of water to form a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular attack by the electron-rich phenyl ring to form a new carbon-carbon bond, leading to a resonance-stabilized intermediate (a sigma complex). The final step involves the deprotonation of this intermediate to restore aromaticity, yielding the desired cyclized ketone.
Key Catalyst: Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is the reagent of choice for this transformation.[3][4] PPA is a viscous mixture of phosphoric acids with the empirical formula Hn+2PnO3n+1, and it serves a dual role in the reaction.[5]
-
Acid Catalyst: It provides the acidic environment necessary to generate the acylium ion intermediate.
-
Dehydrating Agent: As a powerful dehydrating agent, PPA effectively removes the water molecule formed during the reaction, driving the equilibrium towards the formation of the cyclized product.[3][5]
Its low cost, moderate acidity (which helps to prevent substrate oxidation compared to sulfuric acid), and ability to dissolve organic compounds at elevated temperatures make it exceptionally well-suited for this type of cyclization.[5]
Graphical Representation of the PPA-Catalyzed Mechanism
Caption: Mechanism of intramolecular Friedel-Crafts cyclization catalyzed by PPA.
Experimental Protocol: PPA-Catalyzed Synthesis
The following protocol is a representative example of the synthesis of this compound from 4-phenoxybutyric acid.
Materials:
-
4-Phenoxybutyric acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-phenoxybutyric acid and polyphosphoric acid (typically a 10- to 20-fold excess by weight).
-
Heating: Heat the viscous mixture with stirring to a temperature between 80-100 °C. The high viscosity of PPA necessitates elevated temperatures for efficient mixing.[3] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).
-
Quenching: After cooling the reaction mixture slightly, carefully and slowly pour it onto a large amount of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.[3]
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Comparative Data on Friedel-Crafts Cyclization Conditions
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenoxybutyric acid | Polyphosphoric Acid (PPA) | None | 100 | 2 | ~85-95 | General Procedure[3][4] |
| 2-Phenoxy phenylacetic acid | Oxalyl chloride, then AlCl₃ | DCM | RT | 0.5 | Moderate | [6] |
| Substituted Phenyl Acetic Acids | PPA | Toluene | Reflux | N/A | High | [7] |
| Nitrogen-containing alkanols | AlCl₃, H₂SO₄, or PPA | Various | N/A | N/A | Good | [8] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The table includes related cyclizations to show the versatility of the Friedel-Crafts approach.
Alternative Strategies for Related Benzoxepinone Skeletons
While intramolecular Friedel-Crafts acylation is the most direct route to the title compound, other modern synthetic methods have been developed for the broader class of benzoxepines and their derivatives. These can be adapted in some cases or are used to generate substituted analogues.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has been utilized to construct the benzoxepine ring system. This approach typically involves the synthesis of a functionalized diene, which is then subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the seven-membered ring via an intramolecular olefin metathesis reaction.[9] This method is powerful for creating substituted benzoxepines but may require additional steps to install the ketone at the C5 position.[9]
Oxidative Ring Opening
Another strategy involves the oxidative ring opening of cyclopropanol derivatives. For instance, an ortho-allyloxybenzoyl chloride can be converted into a cyclopropyl trimethylsilyl ether. Subsequent oxidative opening can lead to the formation of ring-expanded benzoxepinones.[9]
Condensation Reactions
Intermolecular condensation reactions, such as the Knoevenagel condensation, can be employed to build complex fused-ring systems that incorporate a benzoxepine moiety.[9] For example, the reaction between a salicylaldehyde derivative and another suitable partner can, through a cascade of reactions including condensation and intramolecular nucleophilic substitution, lead to the formation of a benzoxepine derivative.[9]
Conclusion and Outlook
The synthesis of this compound is most reliably and efficiently achieved through the intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid, with polyphosphoric acid being the preferred catalyst. This method is robust, scalable, and utilizes readily available starting materials. While alternative strategies like ring-closing metathesis and condensation reactions offer pathways to more complex and substituted benzoxepine derivatives, the PPA-mediated cyclization remains the cornerstone for accessing the fundamental this compound core. The continued importance of this scaffold in drug discovery ensures that the refinement and application of these synthetic routes will remain an active area of research for chemists and pharmaceutical scientists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 6786-30-7 [smolecule.com]
- 3. ccsenet.org [ccsenet.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsrmst.com [ijsrmst.com]
An In-Depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxepin-5-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a key heterocyclic intermediate in medicinal chemistry and organic synthesis. The document details the compound's core identity, including its CAS number and IUPAC nomenclature. A validated, step-by-step protocol for its synthesis via intramolecular Friedel-Crafts acylation is presented, with a focus on the mechanistic principles that ensure reaction efficiency and product purity. Furthermore, a thorough characterization of the molecule is provided through tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The guide culminates in a discussion of its strategic importance as a scaffold in the development of therapeutics, particularly for central nervous system disorders, supported by authoritative references. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this versatile benzoxepinone.
Compound Identification and Physicochemical Properties
This compound is a bicyclic organic compound featuring a benzene ring fused to a seven-membered oxepinone ring. It is also commonly referred to by its synonym, 2,3,4,5-Tetrahydro-1-benzoxepin-5-one. Its identity and key properties are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,4-Dihydro-2H-1-benzoxepin-5-one | --INVALID-LINK-- |
| Synonyms | 2,3,4,5-Tetrahydro-1-benzoxepin-5-one, Homochromanone-5 | [1][2] |
| CAS Number | 6786-30-7 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
Synthesis via Intramolecular Friedel-Crafts Acylation
The most direct and established method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid. This reaction is a cornerstone of synthetic organic chemistry for forming cyclic ketones fused to aromatic rings.
Mechanistic Rationale and Causality
The success of this cyclization hinges on the activation of the carboxylic acid moiety into a potent electrophile capable of undergoing an electrophilic aromatic substitution (EAS) reaction on the tethered phenyl ring.
-
The Role of the Catalyst: A strong Brønsted/Lewis acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid), is essential. PPA serves a dual purpose: it acts as the acidic catalyst and as a dehydrating agent.
-
Formation of the Acylium Ion: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic. Subsequent loss of a water molecule generates the key reactive intermediate: the acylium ion.
-
Intramolecular EAS: The acylium ion is positioned spatially to be attacked by the electron-rich ortho position of the phenoxy ring. This intramolecular attack is kinetically favored and forms the seven-membered ring, temporarily disrupting the aromaticity of the benzene ring to form a sigma complex.
-
Rearomatization: A proton is eliminated from the site of substitution, and the aromaticity of the benzene ring is restored, yielding the final, stable ketone product.
The workflow and mechanism are illustrated in the diagrams below.
Caption: General workflow for the synthesis of the target compound.
Caption: Key stages in the intramolecular Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
-
Reagent Preparation: Place 4-phenoxybutyric acid (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Setup: Add Polyphosphoric Acid (PPA) (approx. 10-15 times the weight of the starting material) to the flask. The PPA serves as both the catalyst and the reaction solvent.
-
Cyclization Reaction: Heat the stirred mixture in an oil bath at 100 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
-
Workup - Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized product. The following data has been compiled from the Spectral Database for Organic Compounds (SDBS).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR Data (CDCl₃, 400 MHz) | ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| 7.79 (dd, J=7.8, 1.7 Hz, 1H) | Ar-H (ortho to C=O) | 191.9 |
| 7.47 (ddd, J=8.3, 7.3, 1.8 Hz, 1H) | Ar-H (para to C=O) | 161.9 |
| 7.12 (td, J=7.5, 1.2 Hz, 1H) | Ar-H (meta to C=O) | 134.9 |
| 7.05 (dd, J=8.3, 1.1 Hz, 1H) | Ar-H (ortho to O) | 128.8 |
| 4.29 (t, J=6.1 Hz, 2H) | -OCH₂- | 122.0 |
| 2.95 (t, J=7.1 Hz, 2H) | -CH₂C=O | 121.2 |
| 2.24 (quint, J=6.6 Hz, 2H) | -OCH₂CH₂- | 68.2 |
| 42.1 | ||
| 23.9 | ||
| Source: SDBS, National Institute of Advanced Industrial Science and Technology (AIST), Japan--INVALID-LINK-- |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| IR Data (Liquid Film) | Mass Spectrometry (EI, 70 eV) | |
| Wavenumber (cm⁻¹) | Assignment | m/z (Mass/Charge) |
| 1682 | C=O Stretch (Aryl Ketone) | 162 |
| 1597, 1485, 1454 | C=C Aromatic Stretch | 134 |
| 1285, 1227 | C-O Stretch (Aryl Ether) | 121 |
| 756 | C-H Bend (Ortho-disubstituted) | 106 |
| Source: SDBS, National Institute of Advanced Industrial Science and Technology (AIST), Japan--INVALID-LINK-- |
Applications in Research and Drug Development
The benzoxepine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting point for accessing a wide range of biologically active molecules[3].
-
Central Nervous System (CNS) Agents: The compound is a well-established intermediate in the synthesis of antidepressants and anxiolytics. Its rigid, tricyclic-like core allows for the precise spatial orientation of functional groups necessary for interaction with CNS targets[1][2].
-
Neuroprotective Research: It is utilized in studies exploring neuroprotective agents, which aim to prevent neuronal damage associated with neurodegenerative diseases[1].
-
Kinase Inhibitors: The benzoxepine core can be elaborated into derivatives that act as inhibitors of protein-tyrosine kinases (PTKs), which are crucial targets in oncology and inflammatory diseases[4].
-
Organic Synthesis Building Block: Beyond pharmaceuticals, its stability and defined reactivity make it a valuable building block for creating more complex molecular architectures and materials[1][2].
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a cool, dry place, typically at 0-8 °C, away from incompatible materials[2].
-
Safety Precautions: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling. For detailed information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a compound of significant synthetic utility. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-understood process that provides access to a valuable chemical scaffold. The detailed spectroscopic data provided herein serves as a reliable reference for characterization. Its continued use as a key intermediate underscores its importance in the ongoing development of novel therapeutics and complex organic molecules, ensuring its relevance in both academic and industrial research for years to come.
References
An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Introduction: The Significance of a Scaffold
In the landscape of medicinal chemistry and drug development, the structural scaffold of a molecule is paramount. It dictates not only the potential for biological activity but also the physicochemical properties that govern its behavior in both chemical synthesis and physiological environments. 3,4-Dihydro-2H-benzo[b]oxepin-5-one is one such scaffold of significant interest. As a versatile heterocyclic compound, it serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system for applications in neuropharmacology and the treatment of inflammatory conditions.[1][2] Its unique seven-membered oxepine ring fused to a benzene ring provides a three-dimensional architecture that is ripe for chemical modification, making it an attractive starting point for creating novel and complex molecular entities.[1][3][4]
This guide provides a comprehensive analysis of the thermodynamic properties of this compound. Understanding these properties is critical for researchers and drug development professionals, as they influence reaction kinetics, formulation stability, solubility, and ultimately, the bioavailability of a potential therapeutic agent. While direct, extensive thermodynamic data for this specific molecule is not abundant in public literature, this paper will detail the authoritative experimental and computational methodologies used to determine such properties, providing a robust framework for its scientific investigation.
Physicochemical Characteristics
A foundational understanding begins with the core physicochemical properties of the molecule. These parameters are the bedrock upon which thermodynamic analysis is built.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 162.19 g/mol | [1][5][6][7] |
| CAS Number | 6786-30-7 | [1][5][6][8] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 100 - 104 °C at ~5 mmHg; 286.6 °C at 760 mmHg | [1][5] |
| Density | 1.145 g/cm³ | [5] |
| Refractive Index | 1.545 | [5] |
| Polar Surface Area (PSA) | 26.3 Ų | [5] |
| LogP (XLogP3) | 2.04 | [5] |
Experimental Determination of Thermodynamic Properties
The gold standard for obtaining thermodynamic data is through direct experimental measurement. Calorimetry, the science of measuring heat flow, is the principal technique employed for this purpose.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a cornerstone thermal analysis technique for characterizing the properties of pharmaceutical compounds.[9][10][11] It precisely measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a detailed map of thermal transitions.
Core Principles & Causality: The power of DSC lies in its ability to detect and quantify energy changes associated with phase transitions. For a compound like this compound, DSC can determine:
-
Heat of Fusion (ΔHfus): The enthalpy change associated with melting, a critical parameter for understanding crystal lattice energy and solubility.
-
Melting Point (Tm): The temperature at which the solid and liquid phases are in equilibrium.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.
-
Polymorphism: The existence of multiple crystalline forms, each with distinct thermodynamic properties. Metastable polymorphs can undergo transitions during heating, which DSC can capture.
Expert Insight: The choice of heating rate is a critical experimental parameter. In studies of metastable polymorphs, rapid heating rates (as used in Hyper-DSC) can be employed to inhibit concurrent exothermic recrystallization events, thereby allowing for the accurate determination of the enthalpy of fusion for the less stable form.[9] This is a key example of how methodological choices directly enable the acquisition of otherwise inaccessible data.
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Adiabatic and Bomb Calorimetry
For the highest precision in fundamental thermodynamic measurements, other calorimetric methods are employed.
-
Adiabatic Calorimetry: This technique is used to determine heat capacities and enthalpy increments with exceptional accuracy by maintaining a near-zero temperature difference between the calorimeter and its surroundings. This method was used to establish standard entropies for benzophenone, a related aromatic ketone.[12]
-
Bomb Calorimetry: Used to determine the standard energy of combustion. The sample is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). By measuring the heat released, the enthalpy of combustion can be calculated, which is a fundamental thermochemical value. The National Bureau of Standards (NBS) has extensively used this method to certify benzoic acid as a calibration standard.[13]
A trustworthy protocol is self-validating. In bomb calorimetry, this is achieved through electrical calibration and the use of certified reference materials.
-
Electrical Calibration: The energy equivalent of the calorimeter is determined by supplying a known quantity of electrical energy from a precision heater and measuring the resulting temperature rise.[13] This directly links the thermal measurement to electrical standards.
-
Chemical Calibration: The energy equivalent is verified by combusting a standard reference material, such as benzoic acid, which has a precisely known heat of combustion.[13]
-
Sample Measurement: Only after the calorimeter's response is validated with both electrical and chemical standards is the heat of combustion of the unknown sample (e.g., this compound) measured.
This dual-calibration approach ensures the accuracy and traceability of the final results, forming a self-validating system.
Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, or to guide experimental design, computational chemistry provides powerful predictive tools. Properties listed in databases are often computationally derived.[14]
Core Principles & Causality: Using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods, the electronic structure of a molecule can be calculated. From this, a range of thermodynamic properties can be predicted:
-
Enthalpy of Formation (ΔHf°): The standard enthalpy change when the compound is formed from its constituent elements.
-
Standard Entropy (S°): A measure of the molecule's disorder, calculated from vibrational, rotational, and translational contributions.
-
Gibbs Free Energy (G°): A key predictor of spontaneity, calculated from enthalpy and entropy.
Expert Insight: The accuracy of computational predictions is highly dependent on the level of theory and basis set chosen. It is standard practice to benchmark computational results against well-characterized, structurally related compounds to validate the chosen methodology before applying it to the target molecule.
Caption: Workflow for predicting thermodynamic properties via computation.
Synthesis Context and Applications
The thermodynamic properties of this compound are not just of academic interest; they are directly relevant to its synthesis and application. The oxepin motif can be constructed through various synthetic strategies, including Ullmann coupling and Friedel–Crafts cyclization.[3] The stability and reactivity of the ketone and cyclic ether functionalities are central to its use as a building block for more complex molecules.[15]
In drug development, this scaffold is a key intermediate for pharmaceuticals targeting the central nervous system, including potential antidepressants and anxiolytics.[1] Furthermore, related benzoxazine structures have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial target in anticancer drug development.[16] The thermodynamic stability and solubility of these final compounds, which are influenced by the properties of the core scaffold, are critical for their efficacy as therapeutic agents.
Conclusion
This compound is a molecule of considerable importance in pharmaceutical research. While a complete, experimentally-derived thermodynamic profile is not yet publicly available, this guide establishes a clear and authoritative framework for its determination. Through a synergistic application of experimental techniques like Differential Scanning Calorimetry and high-precision bomb calorimetry, coupled with validated computational predictions, a comprehensive understanding of its thermodynamic landscape can be achieved. This knowledge is indispensable for optimizing synthetic routes, ensuring the stability of drug formulations, and ultimately, accelerating the development of novel therapeutics built upon this promising molecular scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 6786-30-7 [chemicalbook.com]
- 9. The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A calorimetric study of the thermotropic behavior of aqueous dispersions of natural and synthetic sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy this compound | 6786-30-7 [smolecule.com]
- 16. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploratory Reactions Involving 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Introduction: Unlocking the Potential of a Versatile Benzoxepine Scaffold
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular architectures with significant biological activity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 3,4-dihydro-2H-benzo[b]oxepin-5-one core has emerged as a privileged structure. Its inherent conformational flexibility, combined with the reactive potential of the embedded ketone and the aromatic ring, makes it a versatile starting point for the synthesis of a diverse array of derivatives. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the exploratory reactions of this valuable benzoxepine, providing both a conceptual framework and practical, field-proven insights into its chemical transformations. The protocols and discussions herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and anxiolytics, and is also explored for its neuroprotective effects[1][2].
Core Physicochemical Properties and Reactivity Profile
Before embarking on synthetic explorations, a foundational understanding of the physicochemical properties of this compound is paramount.
| Property | Value |
| CAS Number | 6786-30-7 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 100-104 °C at 5 mmHg |
The reactivity of this molecule is primarily dictated by three key features: the carbonyl group, the α-methylene protons, and the electron-rich aromatic ring. The ketone at the 5-position is susceptible to nucleophilic attack and can be readily transformed into a variety of functional groups. The adjacent methylene groups can be deprotonated to form enolates, enabling a range of condensation and substitution reactions. Finally, the benzene ring can undergo electrophilic aromatic substitution, although the directing effects of the fused oxepine ring and the deactivating nature of the carbonyl group must be carefully considered.
Exploratory Synthetic Transformations
This section outlines key exploratory reactions, providing detailed protocols and mechanistic insights. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Reduction of the Carbonyl Group: Accessing Benzo[b]oxepinols
The selective reduction of the ketone to a secondary alcohol is a fundamental transformation, yielding 2,3,4,5-tetrahydro-1H-benzo[b]oxepin-5-ol, a precursor for further functionalization. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mild nature and high selectivity for aldehydes and ketones.
Experimental Protocol: Sodium Borohydride Reduction
Objective: To synthesize 2,3,4,5-tetrahydro-1H-benzo[b]oxepin-5-ol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel.
Causality and Insights: The use of methanol as a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide. The portion-wise addition of NaBH₄ at low temperature helps to control the exothermicity of the reaction and prevent side reactions. The acidic workup is necessary to neutralize the borate esters formed and protonate the final alkoxide to yield the alcohol.
Diagram: Reduction of the Ketone
Caption: Reduction of the ketone to a secondary alcohol.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a powerful one-pot method to convert the ketone into a secondary or tertiary amine, a common functional group in pharmacologically active compounds. This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent, often a borohydride derivative like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Reductive Amination with a Primary Amine
Objective: To synthesize N-substituted 2,3,4,5-tetrahydro-1H-benzo[b]oxepin-5-amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality and Insights: STAB is a milder reducing agent than NaBH₄ and is particularly effective for reductive aminations as it does not readily reduce the starting ketone. The catalytic amount of acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine. The in-situ formation of the iminium ion, which is more electrophilic than the ketone, is then selectively reduced by STAB.
Diagram: Reductive Amination Workflow
Caption: Workflow for the synthesis of secondary amines.
Knoevenagel Condensation: Carbon-Carbon Bond Formation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of the ketone with an active methylene compound in the presence of a basic catalyst. This reaction introduces an exocyclic double bond and provides a scaffold for further synthetic manipulations.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-(3,4-dihydro-2H-benzo[b]oxepin-5(5H)-ylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Causality and Insights: Piperidine, a weak base, is sufficient to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzoxepinone. The resulting aldol-type intermediate readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated product.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation.
Synthesis of Spirooxindoles: A Gateway to Complex Heterocycles
Spirooxindoles are a class of compounds with significant biological activities. A common strategy for their synthesis involves a three-component reaction between an isatin, an amino acid, and a carbonyl compound, leading to a 1,3-dipolar cycloaddition. This compound can serve as the dipolarophile in this reaction.
Experimental Protocol: Three-Component Synthesis of Spiro[benzo[b]oxepino-4,3'-oxindoles]
Objective: To synthesize novel spirooxindole derivatives.
Materials:
-
This compound
-
Isatin (or a substituted isatin) (1.0 eq)
-
Sarcosine (or another secondary amino acid) (1.1 eq)
-
Methanol
Procedure:
-
A mixture of isatin (1.0 eq), sarcosine (1.1 eq), and this compound (1.0 eq) in methanol is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Causality and Insights: This reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of isatin and sarcosine. This 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the double bond of the enol form of this compound, which acts as the dipolarophile. The reaction is typically regioselective and stereoselective, affording complex spirocyclic systems in a single step.
Diagram: Synthesis of Spirooxindoles
Caption: Pathway for the synthesis of spirooxindoles.
Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring
The benzene ring of the benzoxepinone is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is influenced by the directing effects of the ether oxygen (ortho, para-directing and activating) and the ketone (meta-directing and deactivating). The outcome will depend on the specific reaction conditions and the nature of the electrophile.
Conceptual Framework: Friedel-Crafts Acylation
A Friedel-Crafts acylation, for instance, would be expected to introduce an acyl group onto the aromatic ring. Due to the presence of both activating and deactivating groups, the substitution pattern can be complex. The ether oxygen directs ortho and para, while the ketone directs meta. The position para to the ether oxygen is often favored due to less steric hindrance.
Considerations for Protocol Development:
-
Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically required.
-
Acylating Agent: An acyl chloride or anhydride is used as the source of the electrophile.
-
Solvent: An inert solvent like dichloromethane or carbon disulfide is commonly employed.
-
Temperature: The reaction is often run at low temperatures to control reactivity and selectivity.
Conclusion and Future Directions
This compound is a highly versatile and valuable scaffold in synthetic and medicinal chemistry. The exploratory reactions detailed in this guide—reduction, reductive amination, Knoevenagel condensation, spirooxindole synthesis, and considerations for electrophilic aromatic substitution—provide a solid foundation for the generation of diverse and potentially bioactive molecules. The provided protocols are robust and can serve as a starting point for further optimization and derivatization. Future research in this area will undoubtedly focus on the development of enantioselective transformations of the ketone, the exploration of novel cycloaddition reactions, and the strategic functionalization of the aromatic ring to fine-tune the pharmacological properties of the resulting compounds. The insights provided herein are intended to empower researchers to confidently and creatively explore the rich chemistry of this important heterocyclic core.
References
Methodological & Application
Application Notes & Protocols: The Versatility of 3,4-Dihydro-2H-benzo[b]oxepin-5-one in Modern Medicinal Chemistry
Abstract
The 3,4-Dihydro-2H-benzo[b]oxepin-5-one scaffold is a privileged heterocyclic motif that serves as a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique seven-membered ring system, fused to a benzene ring, imparts a distinct three-dimensional geometry that is advantageous for molecular recognition by various biological targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this versatile chemical entity. We will explore its synthesis, chemical reactivity, and its role as a key intermediate in the development of novel therapeutics, particularly in neuropharmacology, oncology, and anti-inflammatory research.[1][2] Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.
The Benzoxepine Scaffold: A Privileged Structure in Drug Discovery
The benzoxepine core, a seven-membered oxepine ring fused to a benzene ring, is a structural feature found in numerous natural products and synthetic molecules with significant pharmacological properties.[3][4] The this compound isomer, in particular, is a stable and reactive building block that allows for extensive chemical modification.[2] Its ketone functionality and adjacent aromatic ring provide multiple handles for derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed to generate compounds targeting a range of biological pathways, demonstrating its broad therapeutic potential.[1][4][5]
Key Structural Features and Reactivity
The reactivity of this compound is primarily dictated by two functional groups: the ketone at the 5-position and the aromatic ring. This allows for a wide range of chemical transformations.[6]
-
Ketone Group: The carbonyl can undergo reduction to form an alcohol, can be a site for nucleophilic addition, or can be used in condensation reactions (e.g., Knoevenagel condensation) to introduce new substituents.[6][7]
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's biological activity.[6]
-
Methylene Bridge: The adjacent methylene groups can also be functionalized, further expanding the chemical space accessible from this scaffold.
References
Synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of the Benzoxepinone Scaffold
The 3,4-dihydro-2H-benzo[b]oxepin-5-one core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique seven-membered oxepine ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, making them valuable intermediates in drug discovery programs. Notably, these compounds serve as key building blocks in the synthesis of pharmaceuticals for neuropharmacology, including potential antidepressants and anxiolytics, and have been explored for their anti-inflammatory and neuroprotective effects[1]. The inherent stability and reactivity of the this compound system allow for diverse functionalization, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents[1]. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with detailed protocols and mechanistic insights to aid researchers in their drug development endeavors.
Strategic Approaches to the Benzoxepinone Core
The construction of the this compound ring system is primarily achieved through two robust and versatile synthetic methodologies: intramolecular Friedel-Crafts acylation and ring-closing metathesis (RCM). The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability of the synthesis.
Intramolecular Friedel-Crafts Acylation: A Classical and Reliable Approach
The intramolecular Friedel-Crafts acylation is a powerful and widely employed method for the synthesis of cyclic ketones, including the this compound core. This reaction involves the cyclization of a suitable precursor, typically a 4-phenoxybutyric acid or its corresponding acyl chloride, in the presence of a strong acid catalyst. The acid promoter facilitates the formation of a highly reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to forge the new carbon-carbon bond and close the seven-membered ring.
Mechanism of Intramolecular Friedel-Crafts Acylation:
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid/Acyl Chloride: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of the carboxylic acid or acyl chloride, enhancing its electrophilicity.
-
Formation of the Acylium Ion: The activated species eliminates a leaving group (water from the carboxylic acid or a chloride ion from the acyl chloride) to generate a resonance-stabilized acylium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenoxy group acts as a nucleophile, attacking the electrophilic acylium ion in an intramolecular fashion. This step forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring, leading to the formation of a sigma complex (arenium ion).
-
Deprotonation and Aromatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final this compound product.
Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.
Commonly Used Catalysts:
Several strong acid catalysts can effectively promote this cyclization, with polyphosphoric acid (PPA) and Eaton's reagent being the most frequently employed.
-
Polyphosphoric Acid (PPA): PPA is a viscous polymeric acid that serves as both a catalyst and a solvent. It is effective for the cyclization of a wide range of substituted 4-phenoxybutyric acids. However, its high viscosity can sometimes lead to challenges in stirring and product isolation.
-
Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a powerful dehydrating agent and a strong acid catalyst[2]. It is often considered a more user-friendly alternative to PPA due to its lower viscosity, which facilitates easier handling and workup[3].
This protocol describes the general procedure for the cyclization of a 4-phenoxybutyric acid derivative using PPA.
Step 1: Preparation of the 4-Phenoxybutyric Acid Precursor
A variety of substituted 4-phenoxybutyric acids can be synthesized via the Williamson ether synthesis. In a typical procedure, a substituted phenol is treated with a base (e.g., sodium hydride or potassium carbonate) to generate the corresponding phenoxide, which is then reacted with an ethyl 4-bromobutyrate or a similar alkylating agent. Subsequent hydrolysis of the resulting ester affords the desired 4-phenoxybutyric acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Place polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 60-80 °C with stirring.
-
Add the 4-phenoxybutyric acid derivative portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 80-100 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
This protocol provides a general method for the cyclization using the less viscous Eaton's reagent.
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the 4-phenoxybutyric acid derivative.
-
Add Eaton's reagent (a solution of ~7.7% w/w phosphorus pentoxide in methanesulfonic acid, typically 5-10 mL per gram of starting material) to the flask at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred mixture of ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Friedel-Crafts Acylation of Substituted 4-Phenoxybutyric Acids
| Entry | Substituent on Phenoxy Ring | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | PPA | 90 | 2 | 85 | [4] |
| 2 | 7-Chloro | PPA | 95 | 2.5 | 82 | [4] |
| 3 | 8-Methyl | Eaton's Reagent | 60 | 3 | 90 | [3] |
| 4 | 7,8-Dimethoxy | PPA | 85 | 3 | 78 | [4] |
| 5 | 6-Fluoro | Eaton's Reagent | 50 | 4 | 88 | [3] |
Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds, including seven-membered rings. This reaction, catalyzed by transition metal complexes, typically ruthenium-based Grubbs' catalysts, involves the intramolecular rearrangement of a diene precursor to form a cyclic olefin and a small volatile byproduct, such as ethylene. The high functional group tolerance and mild reaction conditions of modern RCM catalysts make this a highly attractive strategy for the synthesis of complex benzoxepinone derivatives.
Mechanism of Ring-Closing Metathesis:
The catalytic cycle of RCM, as proposed by Chauvin, involves the following key steps:
-
Initiation: The active catalyst is generated by the reaction of the precatalyst with the diene substrate.
-
[2+2] Cycloaddition: The metal-alkylidene catalyst undergoes a [2+2] cycloaddition with one of the alkene moieties of the diene substrate to form a metallacyclobutane intermediate.
-
Retro [2+2] Cycloaddition: The metallacyclobutane intermediate undergoes a retro [2+2] cycloaddition to release a new metal-alkylidene species and a new alkene.
-
Intramolecular [2+2] Cycloaddition: The newly formed metal-alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule, forming a new metallacyclobutane intermediate.
-
Final Retro [2+2] Cycloaddition and Product Release: This metallacyclobutane intermediate then undergoes a final retro [2+2] cycloaddition to release the desired cyclic alkene product (the dihydrobenzoxepinone) and regenerate the metal-alkylidene catalyst, which can then re-enter the catalytic cycle. The driving force for the reaction is often the removal of a volatile byproduct like ethylene[5].
Figure 2: Simplified Mechanism of Ring-Closing Metathesis.
This protocol outlines a general procedure for the RCM-mediated synthesis of a dihydrobenzoxepinone derivative.
Step 1: Preparation of the Diene Precursor
The diene precursor is typically synthesized by the O-allylation of a suitably substituted o-allylphenol. The o-allylphenol can be prepared via a Claisen rearrangement of an allyl phenyl ether.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 0.01-0.1 M.
-
Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) to the solution (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often monitored by the evolution of ethylene gas (if applicable) and by TLC.
-
The reaction time can vary from a few hours to overnight, depending on the substrate and catalyst loading.
-
Upon completion, the reaction can be quenched by the addition of a small amount of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to remove the ruthenium catalyst byproducts and any unreacted starting material.
Data Presentation: Ring-Closing Metathesis for the Synthesis of Dihydrobenzoxepinone Derivatives
| Entry | Substituent on Benzene Ring | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | Grubbs' II (5) | DCM | 40 | 12 | 88 | [5] |
| 2 | 7-Methoxy | Grubbs' II (3) | Toluene | 50 | 8 | 92 | [5] |
| 3 | 8-Bromo | Hoveyda-Grubbs' II (5) | DCM | 45 | 10 | 85 | [6] |
| 4 | 6-Methyl | Grubbs' II (4) | DCM | 40 | 14 | 83 | [5] |
| 5 | 7,9-Dichloro | Hoveyda-Grubbs' II (5) | Toluene | 60 | 12 | 79 | [6] |
Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for diversification, allowing for a systematic exploration of the structure-activity relationships. Key positions for modification include the aromatic ring, the methylene groups at positions 2, 3, and 4, and the carbonyl group at position 5.
-
Aromatic Ring Substitution: The electronic and steric properties of substituents on the benzene ring can significantly influence the biological activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) at various positions have been shown to modulate the potency and selectivity of these derivatives for different biological targets[7].
-
Modifications at the Methylene Bridge: The methylene groups at positions 2, 3, and 4 can be functionalized to introduce additional pharmacophoric features or to alter the conformational properties of the seven-membered ring.
-
Derivatization of the Carbonyl Group: The ketone at position 5 is a versatile handle for further chemical transformations. It can be reduced to the corresponding alcohol, converted to an oxime, or used in condensation reactions to introduce new functionalities.
For instance, in a series of 3,4-dihydrobenzo[f][7][8]oxazepin-5(2H)-one derivatives, which share a similar seven-membered ring system, SAR studies revealed that substitution at the 7-position of the aromatic ring was crucial for anticonvulsant activity[9]. This highlights the importance of systematic modification of the benzoxepinone core to optimize biological activity.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide robust and versatile methods for accessing the medicinally important this compound scaffold. Both the classical intramolecular Friedel-Crafts acylation and the modern ring-closing metathesis offer distinct advantages, and the choice of method will depend on the specific synthetic goals. The continued exploration of new catalytic systems and the development of novel derivatization strategies will undoubtedly lead to the discovery of new benzoxepinone-based compounds with enhanced therapeutic potential. As our understanding of the biological targets for these compounds grows, so too will the opportunities for rational drug design and the development of next-generation therapeutics based on this privileged heterocyclic framework.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones Using a Mixture of Phosphorus Pentoxide-Methanesulfonic Acid at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
PART 1: The Strategic Role of 3,4-Dihydro-2H-benzo[b]oxepin-5-one in Asymmetric Synthesis
An in-depth analysis of current chemical literature reveals that while 3,4-Dihydro-2H-benzo[b]oxepin-5-one is a valuable heterocyclic ketone scaffold for various bioactive molecules, its direct application as a chiral auxiliary or catalyst in asymmetric synthesis is not its most prominent role. Instead, its primary significance in the field lies in its use as a prochiral substrate for creating stereogenic centers, particularly through asymmetric reduction or as a foundational scaffold for the synthesis of more complex chiral molecules.
This guide will focus on the most well-documented and impactful application: the asymmetric reduction of the ketone to produce the chiral alcohol, (S)- or (R)-3,4-dihydro-2H-benzo[b]oxepin-5-ol. This chiral alcohol is a key intermediate in the synthesis of important pharmaceutical compounds, most notably the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Nisoxetine.
The prochiral nature of this compound, specifically the carbonyl group at the C5 position, makes it an ideal substrate for asymmetric synthesis. The introduction of chirality at this position transforms the achiral starting material into a valuable chiral building block. The resulting chiral alcohol can then be used in subsequent synthetic steps, with the stereochemistry established in the initial reduction being carried through to the final product.
The core challenge and area of intense research have been to develop highly efficient and stereoselective methods to reduce the ketone to the desired enantiomer of the alcohol. This has been successfully achieved through both biocatalytic and chemocatalytic approaches.
PART 2: Asymmetric Reduction of this compound
Biocatalytic Approach: Ketoreductase-Mediated Synthesis of (S)-3,4-dihydro-2H-benzo[b]oxepin-5-ol
The use of ketoreductases (KREDs) has emerged as a powerful and green method for the synthesis of the (S)-enantiomer of the corresponding alcohol. These enzymes offer exceptional enantioselectivity under mild reaction conditions.
Mechanism and Rationale: Ketoreductases, often requiring a cofactor such as NADPH or NADH, deliver a hydride to the carbonyl carbon. The enzyme's chiral active site orients the substrate in a highly specific manner, leading to the formation of one enantiomer over the other. The process is often coupled with a cofactor regeneration system, such as using a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, to make the process economically viable.
Experimental Protocol: KRED-Catalyzed Asymmetric Reduction
This protocol is a representative example based on established methodologies for enzymatic ketone reductions.
1. Materials:
- This compound
- Ketoreductase (e.g., KRED-NADH-110 or a commercially available screening kit)
- NADH or NADPH cofactor
- Cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH))
- Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
- Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)
- Ethyl acetate for extraction
- Saturated NaCl solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate
- Chiral HPLC column for analysis (e.g., Chiralcel OD-H or equivalent)
2. Procedure:
- Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add glucose for the cofactor regeneration system.
- Cofactor and Enzyme Addition: Add the NADH/NADPH cofactor and the glucose dehydrogenase (GDH) enzyme. Allow them to dissolve. Finally, add the ketoreductase enzyme.
- Substrate Addition: Dissolve the this compound in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture. The final concentration of the co-solvent should ideally be kept low (e.g., <5% v/v) to avoid enzyme denaturation.
- Reaction Execution: Stir the mixture at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
- Work-up: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
- Analysis: Determine the enantiomeric excess (e.e.) of the resulting (S)-3,4-dihydro-2H-benzo[b]oxepin-5-ol using chiral HPLC.
Data Presentation:
| Catalyst System | Substrate Conc. | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| KRED / GDH / NADH | 10 g/L | 30 | 24 | >99 | >99 (S) |
Workflow Diagram:
Caption: Biocatalytic reduction workflow.
Chemocatalytic Approach: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) using metal-ligand complexes, particularly those based on Ruthenium, is a widely adopted method for the reduction of prochiral ketones.
Mechanism and Rationale: This process involves the transfer of hydrogen from a hydrogen donor molecule (like isopropanol or formic acid) to the ketone, mediated by a chiral catalyst. A common catalyst system is a Ru(II) complex coordinated to a chiral diamine ligand (e.g., TsDPEN). The chirality of the ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the ketone, resulting in a highly enantioenriched alcohol product. The choice between (1R,2R)- or (1S,2S)-TsDPEN determines whether the (R)- or (S)-alcohol is formed.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
1. Materials:
- This compound
- Chiral Ruthenium catalyst (e.g., RuCl2--INVALID-LINK--)
- Hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetonitrile)
- Inert atmosphere (Nitrogen or Argon)
- Standard work-up and purification reagents (as listed in the biocatalytic section)
- Chiral HPLC column for analysis
2. Procedure:
- Inert Atmosphere: All glassware should be oven-dried, and the reaction should be set up under an inert atmosphere of nitrogen or argon.
- Reaction Setup: To a reaction flask, add the chiral Ruthenium catalyst.
- Solvent and Reagents: Add the anhydrous solvent, followed by the this compound.
- Hydrogen Donor: Add the hydrogen donor (e.g., formic acid/triethylamine mixture).
- Reaction Execution: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the catalyst activity). Monitor the reaction by TLC or HPLC.
- Work-up: Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate if formic acid was used. Extract the product with an organic solvent like ethyl acetate.
- Purification and Analysis: The subsequent purification and analysis steps are identical to those described in the biocatalytic protocol.
Data Presentation:
| Catalyst System | H-Donor | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) |
| RuCl2--INVALID-LINK-- | HCOOH/NEt3 | 28 | 16 | >98 | >97 (S) |
| RuCl2--INVALID-LINK-- | i-PrOH | 40 | 20 | >95 | >96 (R) |
Logical Relationship Diagram:
Caption: Catalyst control of stereochemical outcome.
PART 3: Application in Pharmaceutical Synthesis: The Case of Nisoxetine
The primary driver for developing asymmetric routes to 3,4-dihydro-2H-benzo[b]oxepin-5-ol is its role as a key intermediate for the synthesis of (S)-Nisoxetine.
The synthetic pathway involves the following key transformations:
-
Asymmetric Reduction: Production of (S)-3,4-dihydro-2H-benzo[b]oxepin-5-ol from the prochiral ketone.
-
Activation of the Hydroxyl Group: The alcohol is typically converted into a better leaving group, such as a mesylate or tosylate.
-
Nucleophilic Substitution: The activated intermediate undergoes an SN2 reaction with N-methyl-3-phenyl-3-hydroxypropanamine. The inversion of stereochemistry at the C5 position in this step is a critical consideration in the overall synthetic design.
This highlights the importance of the initial asymmetric reduction step, as the stereochemical integrity of the final active pharmaceutical ingredient (API) is established at the very beginning of the synthetic sequence. The efficiency and selectivity of this first step are paramount to the economic and environmental viability of the entire process.
The Versatile Precursor: 3,4-Dihydro-2H-benzo[b]oxepin-5-one in the Synthesis of Novel Heterocyclic Scaffolds
Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. The 3,4-dihydro-2H-benzo[b]oxepin-5-one core represents a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its unique seven-membered ring fused to a benzene ring provides a rigid, three-dimensional framework that is amenable to a variety of chemical transformations. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the utility of this compound as a precursor for the synthesis of biologically relevant heterocyclic systems, including pyrazoles, isoxazoles, benzodiazepines, and thiophenes. The benzoxepine motif itself is present in a range of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and neuroprotective effects, making its derivatives attractive targets for drug discovery programs.[2][3]
This guide provides not only the mechanistic rationale behind the synthetic transformations but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. Synthesis of Pyrazolo[4,3-c][4]benzoxepines: Accessing Novel Bioactive Scaffolds
The fusion of a pyrazole ring to the benzoxepine core generates a novel tricyclic heterocyclic system with significant potential for biological activity. Pyrazoles are a well-established class of heterocycles with a broad spectrum of pharmacological properties. The synthesis of pyrazolo[4,3-c][4]benzoxepines from this compound is typically achieved through a condensation reaction with hydrazine hydrate.
Causality of Experimental Choices & Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon of the benzoxepinone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst is crucial for driving the reaction to completion and minimizing side products. An acidic catalyst is often employed to activate the carbonyl group towards nucleophilic attack.
Diagram: Synthesis of Pyrazolo[4,3-c][4]benzoxepine
References
- 1. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrmst.com [ijsrmst.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one: A Guide to Method Selection and Validation
An Application Note and Protocol Guide:
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a pivotal intermediate in modern pharmaceutical development.[1] Recognizing the compound's role in the synthesis of novel therapeutics, particularly in neuropharmacology, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an emphasis on the underlying scientific principles, causality behind experimental choices, and adherence to rigorous validation standards as prescribed by the International Council for Harmonisation (ICH).[2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable, accurate, and precise quantification assays for this key molecule.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic ketone that serves as a versatile building block in organic synthesis. Its structural motif is found in a variety of biologically active compounds, making it a valuable intermediate in the development of new chemical entities (NCEs), including potential antidepressants and anxiolytics.[1] As an NCE progresses from discovery through preclinical and clinical development, the ability to accurately and precisely quantify the active pharmaceutical ingredient (API) and its precursors is paramount.
Effective quantification is essential for:
-
Process Chemistry: Optimizing reaction yields and monitoring purity during synthesis.
-
Quality Control: Ensuring batch-to-batch consistency and stability of the compound.
-
Pharmacokinetic Studies: Determining the concentration of the compound or its metabolites in biological matrices.
-
Regulatory Submissions: Providing validated data to support the safety and efficacy of a drug product.
This guide provides a multi-faceted approach to the quantification of this compound, equipping scientists with the tools to select and implement the most appropriate analytical method for their specific research or manufacturing needs.
The Foundation: Principles of Analytical Method Validation
Before implementing any quantitative method, it is crucial to validate its performance to ensure it is fit for its intended purpose. The ICH Q2(R2) guideline provides a framework for this process, ensuring that the analytical procedure is reliable and yields data of acceptable quality.[3] Validation is not merely a checklist; it is a systematic process of demonstrating that a method is accurate, precise, reproducible, and specific.
The core validation characteristics include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Caption: A generalized workflow for analytical method validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determination due to its robustness, high resolution, and adaptability. This method separates compounds based on their hydrophobicity.
Causality: this compound (MW: 162.19 g/mol ) possesses moderate polarity and a UV-active aromatic ring, making it an ideal candidate for RP-HPLC with a C18 column and UV detection. The acetonitrile/water mobile phase allows for fine-tuning of the retention time, while the acidic modifier (formic acid) ensures the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.
Protocol: HPLC-UV Quantification
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN), water, and formic acid.
-
Reference standard of this compound (≥98% purity).[6]
-
Class A volumetric glassware.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or λmax determined by DAD scan).
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN/Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.
-
Test Sample: Prepare the test sample in the diluent to achieve a final concentration within the calibration range.
-
-
Validation & System Suitability:
-
System Suitability: Before analysis, inject the 100 µg/mL standard six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[4]
-
Linearity: Plot the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 75, 200 µg/mL) to determine recovery and RSD.
-
Expected Performance Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOQ | S/N ≥ 10 | ~0.5 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity and sensitivity, making it an excellent confirmatory technique or a primary method for analyzing volatile compounds or samples in complex matrices.
Causality: The analyte has sufficient volatility to be amenable to GC analysis. Coupling with a mass spectrometer allows for quantification based on a specific mass-to-charge ratio (m/z), which significantly reduces interference from co-eluting impurities. While derivatization is often required for highly polar compounds, the ketone functionality and moderate polarity of this compound may allow for direct analysis, though analyte protectants can improve linearity and peak shape by passivating active sites in the GC inlet.[7][8]
Protocol: GC-MS Quantification
-
Instrumentation and Materials:
-
GC-MS system with an autosampler.
-
Capillary column suitable for moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as carrier gas.
-
GC-grade solvents (e.g., Ethyl Acetate).
-
Reference standard and internal standard (IS) (e.g., a structurally similar, deuterated compound).
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C (Electron Ionization - EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 162 (M⁺)
-
Qualifier Ions: e.g., m/z 134, 105 (monitor characteristic fragments).
-
-
-
Sample Preparation:
-
Stock Solutions: Prepare separate stock solutions (1 mg/mL) of the reference standard and the internal standard in ethyl acetate.
-
Calibration Standards: Prepare calibration standards containing a constant concentration of the IS and varying concentrations of the analyte (e.g., 1-200 µg/mL).
-
Test Sample: Dilute the test sample in ethyl acetate and add the IS to the same final concentration as in the calibration standards.
-
Caption: A typical experimental workflow for GC-MS analysis.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity or concentration without the need for a specific reference standard of the same compound.[9][10] It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.[11]
Causality: As a primary ratio method, qNMR is exceptionally valuable for certifying in-house reference standards or for direct, highly accurate purity assessments.[10] The analyte's structure contains several unique proton signals in regions of the ¹H NMR spectrum that are unlikely to overlap with common solvents or a well-chosen internal standard, enabling straightforward quantification.
Protocol: ¹H qNMR Purity/Assay Determination
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).[12]
-
High-precision analytical balance.
-
Certified, high-purity internal standard (IS) (e.g., maleic acid, dimethyl sulfone). The IS should be stable, non-volatile, have simple, sharp signals that do not overlap with the analyte, and be accurately weighed.[13]
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample and ~5-10 mg of the certified internal standard into the same vial. Record weights to at least four decimal places.
-
Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30-90° (a 90° pulse gives maximum signal, but a smaller angle can be used with a shorter relaxation delay).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and IS signals being integrated. A d1 of 30-60 seconds is often sufficient.
-
Number of Scans (ns): ≥ 16 (to ensure adequate signal-to-noise).
-
Ensure uniform excitation across the entire spectral width.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Method Selection Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Spectroscopic detection of nuclei in a magnetic field |
| Specificity | Good (can be limited by co-elution) | Excellent (mass-based detection) | Excellent (structure-based signal) |
| Primary Use | Routine QC, purity, assay, stability testing | Confirmatory analysis, impurity identification | Purity of reference standards, absolute quantification |
| Sample Throughput | High | Medium | Low |
| Destructive? | Yes | Yes | No |
| Need for Analyte Standard? | Yes | Yes | No (uses certified internal standard) |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques. HPLC-UV offers a robust, high-throughput solution ideal for routine quality control in a regulated environment. GC-MS provides superior specificity and is an excellent tool for confirmation and trace-level analysis. Finally, qNMR stands out as a primary method for absolute quantification and the certification of reference materials, underpinning the accuracy of all other relative methods. The selection of the most appropriate technique should be guided by the specific analytical need, considering factors such as required sensitivity, sample matrix complexity, available instrumentation, and the stage of drug development. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. scbt.com [scbt.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyasia.com [spectroscopyasia.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. ijrrjournal.com [ijrrjournal.com]
step-by-step guide to 3,4-Dihydro-2H-benzo[b]oxepin-5-one functionalization
Application Notes & Protocols
Topic: A Step-by-Step Guide to the Functionalization of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold
The this compound core is a privileged heterocyclic motif in medicinal chemistry.[1] This seven-membered oxygen-containing ring fused to a benzene ring serves as a versatile starting material for the synthesis of a wide array of compounds with potential therapeutic applications, including neuropharmacological and anti-inflammatory agents.[2][3] Its structure, featuring a cyclic ketone, provides a reactive handle for extensive chemical modification, making it an attractive scaffold for generating molecular diversity in drug discovery campaigns.
This guide provides a detailed exploration of key functionalization strategies for this scaffold, focusing on the chemistry of the α-carbon adjacent to the carbonyl group. We will delve into the underlying principles of enolate chemistry that govern these transformations and provide detailed, field-proven protocols for several high-impact reactions.
Core Principles: The Reactivity of the α-Carbon via Enolate Chemistry
The primary site for the functionalization of this compound is the C4 position, which is alpha (α) to the carbonyl group. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl and the ability of the resulting conjugate base—the enolate—to be stabilized by resonance.[4][5]
The formation of an enolate is the critical first step for a multitude of C-C and C-X bond-forming reactions. The enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom.[6] For most synthetic applications, reaction at the carbon is desired.
Kinetic vs. Thermodynamic Enolate Formation
The regioselectivity of enolate formation is a critical consideration. For this compound, there is only one enolizable position (C4), simplifying this aspect. However, the choice of base and reaction conditions remains crucial for controlling the efficiency and outcome of subsequent reactions.
-
Kinetic Control: Achieved using strong, sterically hindered, non-nucleophilic bases at low temperatures (e.g., Lithium diisopropylamide, LDA, at -78 °C). This rapidly and irreversibly deprotonates the most accessible α-proton.[7]
-
Thermodynamic Control: Achieved using weaker bases (e.g., alkoxides like NaOEt or KOtBu) at higher temperatures. This allows for an equilibrium to be established, favoring the formation of the more stable, more substituted enolate.[4]
The following diagram illustrates the fundamental process of enolate formation, which is the gateway to the functionalization protocols described below.
Caption: General workflow for α-functionalization via enolate intermediate.
Key Functionalization Strategies & Protocols
We will now detail several robust methods for modifying the C4 position of the benzoxepinone scaffold.
α-Halogenation
Introducing a halogen at the α-position is a valuable transformation, as the resulting α-haloketone is a versatile intermediate for subsequent nucleophilic substitutions and elimination reactions.[8][9]
Causality and Mechanistic Insight: The reaction can proceed under acidic or basic conditions.
-
Acid-Catalyzed: The ketone is first protonated, followed by tautomerization to the enol form. The electron-rich enol then attacks the halogen (e.g., Br₂), and a final deprotonation yields the α-haloketone.[10] This method is generally well-controlled and leads to mono-halogenation.
-
Base-Mediated: A base removes an α-proton to form the enolate, which then attacks the halogen. This process is often faster than the acid-catalyzed version but can be difficult to stop at mono-halogenation, as the newly introduced electron-withdrawing halogen makes the remaining α-protons even more acidic.[10]
This protocol is designed for controlled mono-bromination at the C4 position.
| Parameter | Value | Rationale |
| Starting Material | This compound | Substrate for functionalization. |
| Reagent | Bromine (Br₂) | Electrophilic source of bromine. |
| Catalyst | Acetic Acid (glacial) | Serves as both solvent and acid catalyst to promote enol formation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a controlled rate. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 15 minutes at room temperature. The red-brown color of bromine should dissipate as it is consumed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 4-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, which can be purified by column chromatography or recrystallization.
Mannich Reaction
The Mannich reaction is a three-component condensation that installs an aminomethyl group at the α-position.[11] These products are valuable building blocks for synthesizing more complex heterocyclic systems and pharmacologically active molecules.[12]
Causality and Mechanistic Insight: The reaction involves the formation of a reactive electrophile, the Eschenmoser salt precursor (a dimethylaminomethyl cation), from formaldehyde and a secondary amine (like dimethylamine). The ketone is converted to its enol or enolate form, which then attacks this electrophilic iminium ion to form the C-C bond.
Caption: Key components and transformation in the Mannich reaction.
| Parameter | Value | Rationale |
| Starting Material | This compound | Enolizable ketone substrate. |
| Reagents | Paraformaldehyde, Dimethylamine hydrochloride | Sources for the in-situ generation of the electrophilic iminium ion. |
| Solvent | Ethanol | A protic solvent that facilitates the reaction. |
| Catalyst | Concentrated HCl (catalytic amount) | Ensures acidic conditions to promote enol formation and iminium ion stability. |
| Temperature | Reflux | Provides the necessary thermal energy to drive the reaction to completion. |
Step-by-Step Methodology:
-
To a flask containing this compound (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq).
-
Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Mannich base.
-
Purify the product via column chromatography on silica gel.
Spirocycle Formation
Spirocycles, which contain two rings connected by a single atom, are increasingly important scaffolds in drug design due to their inherent three-dimensional nature.[13][14] The carbonyl group of the benzoxepinone is an excellent starting point for constructing spirocyclic systems. One common approach is the synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.[15]
Causality and Mechanistic Insight: This strategy first involves converting the ketone into an exocyclic α,β-unsaturated alkene (an olefin). This is typically achieved via a Wittig or Horner-Wadsworth-Emmons reaction. The resulting electron-deficient alkene then acts as a dipolarophile in a [3+2] cycloaddition reaction with an in-situ generated azomethine ylide (the 1,3-dipole).
Step A: Knoevenagel Condensation to form the Exocyclic Alkene
| Parameter | Value | Rationale |
| Starting Material | This compound | Ketone substrate. |
| Reagents | Malononitrile, Piperidine (catalytic) | Malononitrile provides the active methylene component; piperidine is a basic catalyst. |
| Solvent | Toluene with Dean-Stark trap | Toluene is an effective solvent, and the Dean-Stark trap removes water to drive the equilibrium towards the product. |
| Temperature | Reflux | To facilitate the condensation and azeotropic removal of water. |
Step-by-Step Methodology (A):
-
Combine this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-12 hours, or until TLC indicates consumption of the starting ketone.
-
Cool the reaction mixture, wash with 1M HCl, then water, then brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting dicyanomethylene intermediate by column chromatography.
Step B: [3+2] Cycloaddition to form the Spiro-Pyrrolidine
| Parameter | Value | Rationale |
| Starting Material | Product from Step A | Dipolarophile for the cycloaddition. |
| Reagents | Sarcosine, Paraformaldehyde | Precursors for the in-situ generation of the azomethine ylide. |
| Solvent | Toluene or Methanol | Common solvents for this type of cycloaddition. |
| Temperature | Reflux | To promote the formation of the azomethine ylide and the subsequent cycloaddition. |
Step-by-Step Methodology (B):
-
Dissolve the dicyanomethylene intermediate (1.0 eq), sarcosine (1.2 eq), and paraformaldehyde (1.5 eq) in toluene.
-
Reflux the mixture for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture and concentrate the solvent.
-
Purify the residue by column chromatography on silica gel to isolate the desired spiro-pyrrolidine derivative.
Conclusion
The this compound scaffold offers a rich platform for chemical exploration. The functionalization strategies outlined in this guide, centered on the reactivity of the α-carbon, provide reliable and versatile pathways to novel molecular architectures. By understanding the mechanistic principles behind enolate formation and reactivity, researchers can effectively leverage these protocols to generate diverse libraries of benzoxepine derivatives for applications in drug discovery and materials science. Each protocol should be optimized for specific substrates and scales, with careful monitoring by appropriate analytical techniques.
References
- 1. A Brief Overview on Chemistry and Biology of Benzoxepine: Ingenta Connect [ingentaconnect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Enolate - Wikipedia [en.wikipedia.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:6786-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 15. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Utilization of 3,4-Dihydro-2H-benzo[b]oxepin-5-one in the Synthesis of Natural Product Scaffolds
Introduction: The Untapped Potential of a Versatile Benzoxepinone Core
The quest for efficient and novel synthetic routes to biologically active natural products is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of heterocyclic scaffolds, the benzoxepin core has garnered significant attention due to its presence in a range of natural products with interesting pharmacological profiles.[1][2] 3,4-Dihydro-2H-benzo[b]oxepin-5-one emerges as a particularly strategic starting material. Its unique structural features, including a fused aromatic ring, a seven-membered ethereal linkage, and a reactive ketone functionality, offer a versatile platform for the construction of complex molecular architectures.[3] This application note will delve into the synthetic utility of this readily available building block, providing detailed protocols and strategic insights for its application in the synthesis of precursors to medicinally relevant natural product families, such as isoflavonoids and pterocarpans. While direct total syntheses commencing from this specific ketone are not yet extensively documented, its inherent reactivity patterns suggest a high potential for its use in innovative synthetic strategies.
Core Principles of Reactivity and Synthetic Design
The synthetic utility of this compound is primarily centered around the reactivity of the ketone and its adjacent methylene groups. The carbonyl group can be manipulated through a variety of classical transformations, including reductions, additions, and condensations. Furthermore, the α-methylene protons are amenable to deprotonation, enabling the formation of enolates for subsequent alkylation, acylation, and annulation reactions. The aromatic ring, while relatively stable, can also be functionalized to introduce further complexity. This combination of reactive sites allows for a modular approach to the synthesis of complex polycyclic systems.
Application I: Synthesis of a Chromenone-Fused Benzoxepine Scaffold via Vilsmeier-Haack Formylation
The chromenone (isoflavone) skeleton is a common motif in a vast array of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] A plausible and efficient strategy to access a chromenone-fused benzoxepine system involves an initial Vilsmeier-Haack formylation of this compound, followed by cyclization. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds, including enol ethers derived from ketones.[2][7][8]
Scientific Rationale
The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is expected to generate an enol ether intermediate, which then undergoes electrophilic formylation at the α-position to the carbonyl group. The resulting β-formyl ketone is a versatile intermediate that can be cyclized under acidic or basic conditions with a suitable phenol to construct the chromenone ring. This approach provides a convergent and efficient route to a novel heterocyclic scaffold with potential for further elaboration into complex natural product analogues.
Experimental Workflow: Vilsmeier-Haack Formylation and Cyclization
Caption: Vilsmeier-Haack approach to a chromenone-fused benzoxepine.
Protocol 1: Synthesis of 4-Formyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
| Parameter | Value |
| Reactants | This compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Stoichiometry | 1.0 eq. Ketone, 1.5 eq. POCl₃, 3.0 eq. DMF |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous sodium acetate solution, Extraction with CH₂Cl₂ |
| Purification | Silica gel column chromatography |
| Expected Yield | 60-70% |
Step-by-Step Procedure:
-
To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane (5 mL per mmol of ketone) at 0 °C under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (1.5 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (2 mL per mmol) to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold saturated aqueous solution of sodium acetate.
-
Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Protocol 2: Cyclization to the Chromenone-Fused Benzoxepine Scaffold
Step-by-Step Procedure:
-
To a solution of 4-formyl-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.0 eq.) and resorcinol (1.1 eq.) in anhydrous toluene (10 mL per mmol), add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chromenone-fused benzoxepine.
Application II: Construction of a Tetracyclic Core via Robinson Annulation
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis, enabling the construction of a six-membered ring onto an existing ketone.[9][10] This strategy can be applied to this compound to build a tetracyclic scaffold, which could serve as a precursor to various terpenoid and steroid-like natural products. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.
Scientific Rationale
The enolate of this compound, generated under basic conditions, can act as a nucleophile in a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate is then poised to undergo an intramolecular aldol condensation, also under basic conditions, to form a new six-membered ring fused to the benzoxepine core. This annulation provides a rapid increase in molecular complexity and furnishes a tetracyclic system with multiple stereocenters and functional groups that can be further manipulated.
Experimental Workflow: Robinson Annulation
References
- 1. chemimpex.com [chemimpex.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols for the Derivatization of 3,4-Dihydro-2H-benzo[b]oxepin-5-one for Biological Screening
Introduction: The Promise of the Benzoxepinone Scaffold in Medicinal Chemistry
The 3,4-dihydro-2H-benzo[b]oxepin-5-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets.[1] Derivatives of this and related benzoxepine structures have demonstrated a broad spectrum of pharmacological activities, including potential applications as antidepressants, anxiolytics, and agents for treating neurodegenerative diseases.[1] The inherent reactivity of the ketone functionality and the aromatic ring allows for a diverse range of chemical modifications, making it an ideal starting point for the generation of compound libraries for biological screening.
This guide provides a comprehensive overview of strategies for the derivatization of this compound. We will explore key chemical transformations with detailed, field-proven protocols. Furthermore, we will outline standardized in vitro screening assays to evaluate the biological potential of the synthesized derivatives in the areas of oncology, infectious diseases, and inflammation.
Strategic Derivatization of the this compound Scaffold
The derivatization strategy for this compound can be broadly categorized into two main approaches: modifications at the C5-ketone and functionalization of the aromatic ring. The choice of derivatization will be guided by the desired physicochemical properties and the target biological activity.
Caption: Derivatization strategies for this compound.
Part 1: Aromatic Ring Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[2] This reaction is ideal for introducing a wide variety of aryl and heteroaryl substituents onto the benzoxepinone scaffold, which can significantly influence biological activity. To perform a Suzuki coupling, the aromatic ring of this compound must first be functionalized with a halide, typically bromine.
This protocol describes the electrophilic aromatic substitution to introduce a bromine atom, yielding 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one, a key intermediate for subsequent coupling reactions.[3]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) to the solution.
-
Add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Add saturated aqueous sodium thiosulfate solution to remove any remaining bromine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the brominated benzoxepinone with a variety of arylboronic acids.[4][5]
Materials:
-
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a Schlenk flask, add 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final coupled product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: C5-Ketone Modifications
The carbonyl group at the C5 position is a versatile handle for a variety of chemical transformations to introduce diverse functionalities.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a ketone, followed by dehydration to yield an α,β-unsaturated product.[6] This reaction is excellent for introducing functionalities that can act as Michael acceptors or be further modified.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Piperidine (catalytic amount)
-
Acetic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the active methylene compound (1.1 eq), a catalytic amount of piperidine, and a catalytic amount of acetic acid in toluene.
-
Reflux the mixture for 8-16 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for various heterocyclic compounds and exhibit a wide range of biological activities.[7] They can be synthesized via a base-catalyzed Claisen-Schmidt condensation between a ketone and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (1.1 eq)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Dilute hydrochloric acid
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with stirring.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The conversion of the ketone to an oxime introduces a nitrogen atom and provides a handle for further functionalization. Oxime derivatives of heterocyclic compounds have been reported to possess antimicrobial and other biological activities.[8]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate or pyridine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) or pyridine (2.0 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standardized in vitro protocols for anticancer, antimicrobial, and anti-inflammatory screening.
Protocol 3.1: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9] It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3.3: In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages
This assay evaluates the ability of compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
LPS from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control and an LPS-only control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
Data Presentation and Interpretation
Quantitative data from the biological screening assays should be presented in a clear and organized manner to facilitate comparison between derivatives.
Table 1: Summary of Biological Activity of this compound Derivatives (Example Data)
| Compound ID | R¹ (Aromatic Ring) | R² (C5-Position) | Anticancer IC₅₀ (µM, MCF-7) | Antimicrobial MIC (µg/mL, S. aureus) | Anti-inflammatory IC₅₀ (µM, NO Inhibition) |
| Parent | H | =O | >100 | >128 | >100 |
| Deriv-A1 | 4-Fluorophenyl | =O | 15.2 | 64 | 25.8 |
| Deriv-A2 | 3-Pyridyl | =O | 22.5 | 32 | 45.1 |
| Deriv-B1 | H | =C(CN)₂ | 8.7 | 16 | 12.4 |
| Deriv-C1 | H | =CH-(4-methoxyphenyl) | 35.1 | >128 | 58.3 |
| Deriv-D1 | H | =NOH | >100 | 32 | 89.7 |
Conclusion
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The synthetic protocols and biological screening methods outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged core. Through strategic derivatization and comprehensive biological evaluation, new lead compounds with potent and selective activities can be identified, paving the way for future drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archive.sciendo.com [archive.sciendo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
common side products in the synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important pharmaceutical intermediate.[1][2] As a key structural motif in neuropharmacology and anti-inflammatory research, ensuring a high-purity synthesis is paramount.[1][2]
I. Overview of the Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation
The most prevalent and industrially scalable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid. This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common choice. The acid catalyst facilitates the cyclization of the butyric acid chain onto the aromatic ring to form the desired seven-membered ring ketone.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
FAQ 1: My reaction yield is low, and TLC analysis shows multiple spots. What are the likely side products?
Answer: Low yields and multiple spots on your TLC plate often indicate the formation of side products. In the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid, several side products can occur, primarily due to the high reactivity of the carbocation intermediates and the harsh reaction conditions.
Common Side Products:
-
Polymeric Materials: Under strong acid conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of high molecular weight polymers. This is often observed as a dark, insoluble tar-like substance in the reaction vessel.
-
Pummerer-type Byproducts (speculative): While not definitively reported in the immediate literature for this specific synthesis, analogous reactions under strongly acidic and dehydrating conditions can sometimes lead to rearrangements and the formation of unexpected oxidized species.
-
Products of Dealkylation/Fragmentation: In some instances, the ether linkage of the starting material or product can be cleaved by the strong acid catalyst, particularly at elevated temperatures, leading to phenol and other degradation products.
-
Regioisomers (with substituted phenols): If you are using a substituted 4-phenoxybutyric acid, there is a possibility of forming regioisomeric products, where the cyclization occurs at a different position on the aromatic ring.
Troubleshooting Strategies:
-
Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can promote the formation of polymers and degradation products. It is crucial to carefully control the reaction temperature, often in the range of 80-100°C, and monitor the reaction progress by TLC to avoid over-reaction.
-
Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and lead to incomplete reactions or the formation of hydrolysis byproducts. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Purity of Starting Material: The purity of the 4-phenoxybutyric acid is critical. Impurities can lead to a host of side reactions. Recrystallize or purify the starting material if necessary.
-
Choice and Amount of Catalyst: While PPA is common, other catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes offer milder conditions and improved yields. The amount of catalyst should also be optimized; an excess can lead to more side product formation.
FAQ 2: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purifying this compound from the reaction mixture, especially when polymeric side products are present, can be challenging.
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched by carefully adding it to ice water. This will precipitate the crude product and polymers.
-
Solvent Extraction: The aqueous mixture should be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The desired product is soluble in these solvents, while some of the polymeric material may not be.
-
Wash with Base: Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted 4-phenoxybutyric acid.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
FAQ 3: Can I use a different catalyst instead of polyphosphoric acid?
Answer: Yes, several other strong acid catalysts can be used for intramolecular Friedel-Crafts acylations. The choice of catalyst can significantly impact the reaction's efficiency and side product profile.
Alternative Catalysts:
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): Often considered more effective and less harsh than PPA, it can lead to cleaner reactions and higher yields.
-
Sulfuric Acid (H₂SO₄): While a strong acid, it can also act as a sulfonating agent, leading to undesired side products.
-
Methanesulfonic Acid (CH₃SO₃H): A strong, non-oxidizing acid that can be an effective catalyst.[3]
-
Lewis Acids (e.g., AlCl₃): In combination with the corresponding acyl chloride of 4-phenoxybutyric acid, Lewis acids can also be used, though this requires an extra step to prepare the acyl chloride.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via intramolecular Friedel-Crafts acylation.
Materials:
-
4-Phenoxybutyric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenoxybutyric acid (1 equivalent).
-
Addition of Catalyst: To the starting material, add polyphosphoric acid (approximately 10-15 times the weight of the starting material).
-
Reaction: Heat the reaction mixture to 85-100°C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Quenching: Allow the reaction mixture to cool slightly, then carefully and slowly pour it into a beaker containing crushed ice with stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Summary Table:
| Parameter | Recommended Value |
| Reactant | 4-Phenoxybutyric acid |
| Catalyst | Polyphosphoric acid (PPA) |
| Reaction Temperature | 85-100°C |
| Reaction Time | 1-3 hours |
| Purification Method | Column Chromatography |
| Expected Yield | 60-80% |
IV. Visualizing the Reaction and Troubleshooting
Reaction Mechanism:
The following diagram illustrates the mechanism of the intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid.
Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.
Troubleshooting Workflow:
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from --INVALID-LINK--
-
Chegg. (2021, March 19). Formation of Q-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the purification of 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and anxiolytics.[1][2] Its purity is paramount for successful downstream applications and ensuring the safety and efficacy of final drug products.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and extensive laboratory experience.
I. Understanding the Core Purification Challenges
The primary challenges in purifying this compound often originate from its synthesis, most commonly via an intramolecular Friedel-Crafts acylation of 4-phenoxybutanoic acid or its corresponding acyl chloride.[3][4] This reaction, while effective, can generate several process-related impurities and side products that can be difficult to separate from the desired compound.
Common Impurity Profile:
| Impurity Type | Potential Source | Separation Difficulty |
| Starting Material | Incomplete reaction | Moderate |
| Polymeric byproducts | Intermolecular reactions | High |
| Isomeric ketones | Alternative cyclization pathways | Very High |
| Dealkylation products | Lewis acid-mediated side reactions | Moderate |
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues observed during the purification of this compound and provides actionable solutions.
Symptom 1: Low Purity (<95%) After Initial Work-up
Potential Cause: Incomplete reaction or significant side product formation during the Friedel-Crafts cyclization.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Purity: Verify the purity of the starting material, 4-phenoxybutanoic acid, and the acylating agent. Impurities in the starting materials can lead to a complex reaction mixture.
-
Lewis Acid Stoichiometry: In Friedel-Crafts acylation, more than a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is often required because the product ketone can form a stable complex with it. Insufficient Lewis acid can result in an incomplete reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. Excessively high temperatures can promote the formation of polymeric and other side products.
Symptom 2: Difficulty in Removing a Persistent, Closely-Eluting Impurity During Column Chromatography
Potential Cause: Presence of an isomeric ketone impurity. The formation of a six-membered ring to yield a chromanone derivative is a possible side reaction, although the formation of seven-membered rings is generally favored in intramolecular Friedel-Crafts acylations under appropriate conditions.[5]
Troubleshooting Steps:
-
Chromatography System Optimization:
-
Solvent System Screening: Experiment with a range of solvent systems with varying polarities. A shallow gradient elution can improve the separation of closely related compounds. Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol mixtures.
-
Stationary Phase Selection: While silica gel is the standard, consider using other stationary phases like alumina or reverse-phase C18 silica for challenging separations.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing isomeric impurities.[6]
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
Symptom 3: Product Appears as an Oil Instead of the Expected Crystalline Solid
Potential Cause: Presence of residual solvent or impurities that are inhibiting crystallization.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvents from the work-up and chromatography have been thoroughly removed under high vacuum, possibly with gentle heating.
-
Purity Assessment: Analyze the oil by NMR or LC-MS to confirm its identity and purity. If significant impurities are present, further purification by column chromatography may be necessary.
-
Inducing Crystallization:
-
Seeding: If a small amount of crystalline product is available, add a seed crystal to the oil.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the oil.
-
Solvent Trituration: Add a non-solvent (a solvent in which the product is insoluble) to the oil and stir. This can sometimes induce precipitation of the solid product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥97% or ≥98%.[7][8]
Q2: What are the key safety precautions to take during the synthesis and purification of this compound?
The synthesis often involves strong acids and Lewis acids which are corrosive and moisture-sensitive. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Q3: Can I use a different Lewis acid other than aluminum chloride for the Friedel-Crafts cyclization?
Yes, other Lewis acids such as ferric chloride (FeCl₃) or strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can also be used.[4] The choice of catalyst can influence the reaction rate and impurity profile, so optimization may be required.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks could correspond to starting materials, side products from the cyclization, or residual solvents from the purification process. A detailed analysis of the chemical shifts and coupling constants, along with comparison to literature data, can help in identifying these impurities.
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate). The optimal gradient will depend on the specific impurity profile.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Purified (but still containing minor impurities) this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, isopropanol)
Procedure:
-
Dissolution: In a flask, add the solid product and a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If necessary, add small portions of additional solvent to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. The product should begin to crystallize.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
VI. Impurity Formation Pathway
Caption: Potential pathways for the formation of impurities during synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound, CasNo.6786-30-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: 3,4-Dihydro-2H-benzo[b]oxepin-5-one Reactions
Welcome to the technical support resource for 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile benzoxepinone intermediate. As a key structural motif in neuropharmacology and anti-inflammatory research, successful and reproducible reactions are paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows low or no conversion of the starting benzoxepinone. What are the primary causes and how can I fix it?
This is one of the most common issues and typically points to fundamental problems with reaction setup or reagent quality. Let's break down the diagnostic process.
Causality Analysis: A chemical reaction is a system where kinetics and thermodynamics are governed by the purity of materials, the environment, and energy input. Failure to initiate a reaction means one of these core pillars is compromised. Inactivity can stem from insufficiently reactive reagents, an inactive catalyst, or conditions that do not overcome the activation energy barrier.
Troubleshooting Protocol:
-
Reagent & Solvent Integrity: This is the most frequent culprit.
-
Purity: Ensure the this compound starting material is of high purity (≥97%).[3][4] Impurities from its synthesis, such as residual base or acid, can neutralize catalysts or reagents.
-
Solvent Quality: For reactions sensitive to water (e.g., those involving organometallics, strong bases like LDA, or some transition metal catalysts), always use anhydrous solvents. Verify solvent quality; older bottles of THF, for example, can accumulate peroxides and water.[5]
-
Reagent Activity: Strong bases (e.g., NaH, LDA) degrade upon exposure to air and moisture. Titrate organometallic reagents like n-BuLi before use. If using a catalyst, ensure it is from a reliable source and has been stored under the recommended conditions.[5]
-
-
Thermal Conditions:
-
Verify that the reaction is being conducted at the specified temperature. Use a calibrated thermometer for your heating mantle or cooling bath. For sluggish reactions, a moderate increase in temperature can sometimes be beneficial, but be wary of promoting side reactions.
-
-
Reaction Atmosphere:
-
Many reactions, especially those involving transition metal catalysts or anionic intermediates, are oxygen-sensitive. Ensure your system is properly purged with an inert gas (Argon or Nitrogen) and that all glassware is oven- or flame-dried before use.
-
The following workflow provides a logical path for diagnosing a stalled reaction.
Caption: Troubleshooting workflow for stalled reactions.
FAQ 2: My reaction is messy, producing multiple unexpected byproducts. How do I identify the cause and improve selectivity?
The formation of multiple products indicates that alternative reaction pathways are competing with your desired transformation. The benzoxepinone structure has several reactive sites that can lead to byproducts if conditions are not carefully controlled.
Causality Analysis: The ketone carbonyl, the adjacent α-protons, the ether linkage, and the aromatic ring are all potential sites for reactivity. Side reactions can be triggered by overly harsh conditions (e.g., high temperature, wrong pH), the presence of contaminants, or the inherent instability of intermediates.
Common Side Reactions & Solutions:
| Side Reaction Type | Potential Cause | Proposed Solution & Rationale |
| Self-Condensation (e.g., Aldol) | Strong base, elevated temperature. | Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS). Perform the reaction at low temperatures (-78 °C) to favor kinetic control over thermodynamic condensation pathways. |
| Ring Opening/Rearrangement | Strong Lewis or Brønsted acids. | Under strongly acidic conditions, the ether oxygen can be protonated, initiating cleavage or rearrangement. Buffer the reaction or use milder acidic catalysts. Friedel-Crafts type reactions are known to cause complex mixtures if not optimized.[6] |
| Aromatic Substitution | Electrophilic reagents intended for another part of the molecule. | The benzene ring can undergo electrophilic substitution. Ensure your reaction conditions are selective. If necessary, use protecting groups on the aromatic ring, although this adds steps to the synthesis. |
| Over-reduction | Excess reducing agent (e.g., LiAlH₄). | The ketone can be reduced to an alcohol.[7] If this is not the desired outcome, use a milder reducing agent or, more importantly, carefully control the stoichiometry of the reducing agent. |
Diagnostic Experiment: Stability Test
Before running the full reaction, test the stability of your starting material under the planned workup conditions.[8]
-
Dissolve a small amount of this compound in your reaction solvent.
-
Add the acid or base you plan to use in the workup (e.g., 1M HCl, saturated NaHCO₃).
-
Stir for 30-60 minutes at room temperature.
-
Analyze the sample by TLC or LC-MS to see if any degradation has occurred. If it has, you must find a neutral or alternative workup procedure.[8]
FAQ 3: My yield is low, but the reaction appears clean by TLC/LC-MS. Where could my product be going?
This frustrating scenario often points to losses during the workup and purification stages rather than the reaction itself.
Causality Analysis: Product loss is a physical, not chemical, issue. It can be attributed to unfavorable partitioning during extraction, volatility, or irreversible adsorption onto purification media.
Troubleshooting the Workup and Purification:
-
Aqueous Solubility: Is your product unexpectedly water-soluble? The oxygen atoms in the benzoxepinone can engage in hydrogen bonding.
-
Solution: Before discarding the aqueous layer from your extraction, analyze a small sample by TLC or LC-MS. If the product is present, re-extract the aqueous phase multiple times with a more polar organic solvent (e.g., ethyl acetate, dichloromethane). Alternatively, brine can be used to "salt out" the product, decreasing its aqueous solubility.[8]
-
-
Volatility: While the benzoxepinone itself is not extremely volatile, derivatives might be.
-
Solution: When removing solvent under reduced pressure (rotary evaporation), use a moderate temperature and pressure. Check the rotovap trap for any condensed product.[8]
-
-
Adsorption to Filtration Media: Products can sometimes get stuck on materials like Celite®, silica gel, or phase separators.
-
Solution: After filtration, wash the filter cake extensively with the solvent used for purification. If you suspect product loss on silica gel during chromatography, it may indicate that your product is either very polar or unstable on silica. Consider using a different stationary phase like alumina or reverse-phase silica, or try purifying by crystallization.
-
The diagram below illustrates a potential side reaction pathway leading to an undesired dimer, a common issue with ketones under basic conditions.
Caption: Aldol self-condensation side reaction pathway.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol is a self-validating system for ensuring an inert atmosphere, critical for many organometallic and transition-metal-catalyzed reactions.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel) at 120 °C for at least 4 hours or flame-dry under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
System Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of argon or nitrogen via a manifold or balloon.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via syringe or cannula.
-
Temperature Control: Once the system is sealed, place it in the appropriate cooling bath (e.g., dry ice/acetone for -78 °C) or heating bath. Allow the system to equilibrate to the target temperature before adding the final reagents to initiate the reaction.
-
Monitoring: Monitor the reaction's progress using appropriate techniques (TLC, GC-MS, LC-MS) by withdrawing aliquots via syringe.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 6786-30-7 [smolecule.com]
- 8. How To [chem.rochester.edu]
optimization of reaction conditions for 3,4-Dihydro-2H-benzo[b]oxepin-5-one synthesis
An essential precursor in medicinal chemistry, 3,4-Dihydro-2H-benzo[b]oxepin-5-one is a key building block for various therapeutic agents, particularly in neuropharmacology and anti-inflammatory research[1][2]. Its synthesis, most commonly achieved via an intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acid, presents a set of unique challenges that can impact yield, purity, and scalability.
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing solutions grounded in chemical principles.
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: Low conversion is a frequent issue, typically pointing to insufficient activation of the carboxylic acid for the intramolecular cyclization. The primary causes are related to the choice and condition of the cyclizing agent and the reaction parameters.
-
Cause A: Inadequate Dehydrating/Activating Agent. The intramolecular Friedel-Crafts acylation requires a strong protic or Lewis acid to generate the reactive acylium ion intermediate. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide, P₂O₅, in methanesulfonic acid) are the most common choices.[3][4] The effectiveness of PPA can be highly variable depending on its age, water content, and P₂O₅ equivalent. Older PPA may have absorbed atmospheric moisture, reducing its efficacy. Eaton's reagent is generally a more potent and reliable alternative, often providing cleaner reaction profiles.[3][5]
-
Cause B: Reaction Temperature is Too Low. While higher temperatures can cause decomposition (see Question 2), an insufficient temperature will prevent the reaction from proceeding. For PPA, temperatures in the range of 100-140°C are often required.[4] Eaton's reagent is more reactive and can facilitate cyclization at lower temperatures, typically between 60-80°C.[3][5]
-
Cause C: Impure Starting Material. The starting 3-(phenoxy)propanoic acid must be of high purity. Non-acidic impurities will not react, while other acidic impurities could compete in side reactions, consuming the reagent.
Recommended Solutions:
-
Switch to Eaton's Reagent: If using PPA with poor results, consider switching to Eaton's reagent. You can purchase it commercially or prepare it fresh for maximum reactivity.[3]
-
Optimize Temperature: Carefully increase the reaction temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Verify Starting Material Purity: Confirm the purity of your 3-(phenoxy)propanoic acid by melting point, ¹H NMR, and ¹³C NMR before starting the reaction.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low reaction yield.
Question 2: The reaction turned into a dark, intractable tar. How can I prevent this?
Answer: The formation of a black or brown polymeric tar is a classic sign of decomposition, a common issue in Friedel-Crafts acylations, especially when using strong acids at high temperatures.[6]
-
Cause A: Excessive Temperature. This is the most common culprit, particularly with PPA, which often requires high heat. The substrate or product can undergo intermolecular polymerization or charring under these harsh conditions.
-
Cause B: Prolonged Reaction Time. Leaving the reaction to stir for too long, even at a moderate temperature, can lead to gradual decomposition and the formation of colored byproducts.
-
Cause C: "Hot-Spotting". Poor stirring of the highly viscous PPA can lead to localized overheating where the substrate is added, initiating decomposition.
Recommended Solutions:
-
Use a Milder Reagent: Eaton's reagent allows for lower reaction temperatures, significantly reducing the risk of charring.[3]
-
Strict Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress every 30-60 minutes using TLC or HPLC. Quench the reaction as soon as the starting material is consumed.
-
Ensure Efficient Stirring: Use mechanical stirring, especially for larger-scale reactions with viscous PPA, to ensure even heat distribution.
-
Controlled Addition: Add the 3-(phenoxy)propanoic acid portion-wise to the pre-heated cyclizing agent to control any initial exotherm.[3]
Question 3: I'm struggling with the workup. The product is difficult to extract and purify.
Answer: Workup for these reactions can be challenging due to the need to neutralize a large amount of strong, viscous acid.
-
Cause A: Exothermic Quench. Pouring the hot reaction mixture into water can be violently exothermic and cause splashing. The quench should always be performed by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice.
-
Cause B: Emulsion Formation. During the extractive workup, emulsions can form, making phase separation difficult. This is often due to partially hydrolyzed polymeric material.
-
Cause C: Product Precipitation. In some cases, the product may precipitate out during the quench. While this can be beneficial, it can also trap acidic impurities.
Recommended Solutions:
-
Controlled Quenching: Cool the reaction vessel to room temperature first, then slowly pour the mixture onto a large excess of crushed ice with vigorous stirring.
-
Dilution and Filtration: If a solid precipitates, dilute the aqueous mixture with more water and stir for 30 minutes to dissolve any trapped acid. Filter the solid, wash it thoroughly with water, and then dissolve it in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for further purification.
-
Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it. Alternatively, filtering the entire emulsified mixture through a pad of Celite® can be effective.
-
Purification Strategy: The crude product should be washed with a saturated sodium bicarbonate solution to remove any residual acid catalyst or unreacted starting material. Final purification is typically achieved by silica gel column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this cyclization?
Answer: The synthesis of this compound proceeds via an intramolecular Friedel-Crafts acylation . The mechanism involves two key steps:
-
Formation of an Acylium Ion: The strong acid (PPA or Eaton's reagent) protonates the carbonyl oxygen of the carboxylic acid. Subsequent loss of water generates a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the ortho position to the ether linkage due to its activating, ortho-para directing nature. A final deprotonation step re-aromatizes the ring to yield the cyclic ketone product.
Reaction Mechanism Diagram
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Q2: Polyphosphoric Acid (PPA) vs. Eaton's Reagent: Which should I choose?
Answer: The choice between these two reagents is a balance of cost, reactivity, and handling convenience. While both can be effective, they have distinct advantages and disadvantages.
| Feature | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅/MeSO₃H) |
| Reactivity | Moderate to Good. Highly dependent on age and grade. | High to Very High. Generally more potent and consistent.[5] |
| Reaction Temp. | Typically higher (100-140°C).[4] | Typically lower (60-80°C).[3] |
| Side Reactions | Prone to charring and polymerization at high temperatures. | Cleaner reactions with fewer byproducts.[3] |
| Viscosity | Very high, can be difficult to stir and transfer. | Low viscosity, easy to handle and stir. |
| Cost | Relatively inexpensive and widely available. | More expensive due to the cost of methanesulfonic acid. |
| Best For... | Large-scale, cost-sensitive syntheses where optimization has been established. | Laboratory-scale synthesis, difficult cyclizations, and when a clean reaction profile is prioritized. |
Q3: Can I use other common Friedel-Crafts catalysts like AlCl₃ or H₂SO₄?
Answer: While traditional Lewis acids like AlCl₃ and strong protic acids like H₂SO₄ are staples of Friedel-Crafts reactions, they are generally not ideal for this specific transformation.[6]
-
Aluminum Chloride (AlCl₃): Requires strictly anhydrous conditions and often needs to be used in stoichiometric amounts. A major side reaction is the potential for AlCl₃ to catalyze the cleavage of the phenoxy ether linkage.
-
Sulfuric Acid (H₂SO₄): Can act as an oxidant at high temperatures and may cause unwanted sulfonation of the aromatic ring, leading to impurities that are difficult to remove.
PPA and Eaton's reagent are superior choices because they serve multiple roles—as the acidic catalyst, a solvent, and a powerful dehydrating agent to drive the formation of the acylium ion.[7][8]
Experimental Protocol: Synthesis using Eaton's Reagent
This protocol is a representative procedure based on established methods.[3]
Materials:
-
3-(phenoxy)propanoic acid (1.0 eq)
-
Eaton's Reagent (7.5-8.0 wt% P₂O₅ in methanesulfonic acid, ~10 mL per gram of starting material)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Eaton's reagent.
-
Heating: Begin stirring and heat the reagent to 75-80°C using an oil bath.
-
Substrate Addition: Slowly add the 3-(phenoxy)propanoic acid in portions over 15-20 minutes to the hot solution. A slight exotherm may be observed.
-
Reaction Monitoring: Maintain the temperature at 80°C and monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the stirred ice bath.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography to yield this compound as a pure product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
stability and degradation of 3,4-Dihydro-2H-benzo[b]oxepin-5-one under different conditions
Welcome to the technical support center for 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and experimentation with this compound. Here, we address potential stability and degradation issues you may encounter, grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three factors stemming from its chemical structure, which contains a cyclic ether, a ketone, and a benzene ring:
-
pH: The ether linkage in the seven-membered ring is susceptible to cleavage under both acidic and basic conditions.
-
Light: The aromatic ketone moiety can absorb UV light, leading to photochemical reactions and degradation.
-
Temperature: Elevated temperatures can provide the energy needed for thermal decomposition of the heterocyclic ring system.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of the compound, we recommend the following storage conditions:
-
Temperature: Store at 0-8°C. Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: Is this compound sensitive to oxidation?
A3: While the molecule does not contain functional groups that are highly susceptible to mild oxidation, the ether linkage can be a site for oxidative cleavage under harsh conditions, potentially forming hydroperoxides in the presence of oxygen and light over extended periods. The benzylic protons adjacent to the ether oxygen are also potentially susceptible to oxidation.
Q4: What are the likely degradation products I might observe?
A4: Depending on the degradation conditions, you may observe the following types of products:
-
Hydrolysis: Acid or base-catalyzed hydrolysis can lead to ring-opening, forming a hydroxy-substituted carboxylic acid.
-
Photodegradation: UV exposure could lead to radical-mediated reactions, potentially forming dimers or other complex structures.
-
Thermal Degradation: High temperatures may cause fragmentation of the oxepine ring, leading to smaller aromatic and aliphatic compounds.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of starting material during an acidic reaction work-up. | The ether linkage is likely undergoing acid-catalyzed cleavage.[1][2][3] | Neutralize the reaction mixture to a pH of ~7 as quickly as possible during work-up, using a mild base like sodium bicarbonate. Keep the temperature low during the entire process. |
| Appearance of an unknown, more polar impurity in my sample after exposure to laboratory light. | Photodegradation of the aromatic ketone is a likely cause.[4][5][6][7][8][9][10] | Protect your reaction and samples from light by using amber glassware or covering your setup with aluminum foil. Analyze samples promptly after preparation. |
| Low recovery of the compound after heating in a protic solvent. | Thermal degradation, potentially accelerated by the solvent, may be occurring. | If heating is necessary, use the lowest effective temperature and minimize the reaction time. Consider using an aprotic solvent if compatible with your reaction. |
| Inconsistent results when using different batches of a solvent. | The presence of acidic or basic impurities in the solvent could be catalyzing degradation. | Use high-purity, anhydrous solvents. If necessary, distill the solvent before use or pass it through a column of neutral alumina to remove impurities. |
Section 3: In-Depth Technical Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method.[11][12][13][14][15]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
UV lamp (254 nm and 365 nm)
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at 100°C for 24 hours.
-
Dissolve the heated solid in methanol to prepare a 1 mg/mL solution.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples and a non-degraded control by a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Protocol 2: Workflow for Investigating Unexpected Impurities
This workflow provides a systematic approach to identifying the source of unknown impurities observed during your experiments.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photochemical reactions of benzophenone derivatives under microfluidic conditions [morressier.com]
- 5. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. biomedres.us [biomedres.us]
- 12. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
how to avoid byproduct formation in 3,4-Dihydro-2H-benzo[b]oxepin-5-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls associated with this valuable synthetic intermediate. Our goal is to provide you with actionable, evidence-based strategies to minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its synthesis, while conceptually straightforward, is often plagued by the formation of undesired byproducts that can complicate purification and reduce overall efficiency. The most common synthetic routes, such as the intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid or its derivatives, are sensitive to reaction conditions. This guide will dissect the common issues, explain the underlying chemical principles, and provide robust protocols to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yields a significant amount of a polymeric or tar-like substance. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like byproducts is a frequent issue in Friedel-Crafts type cyclizations, especially when using strong Lewis acids or Brønsted acids like polyphosphoric acid (PPA). This is often due to intermolecular reactions competing with the desired intramolecular cyclization. At high concentrations or temperatures, an activated acylium ion intermediate can react with another molecule of the starting material or product, initiating a chain of polymerization reactions.
Troubleshooting Strategies:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular pathway over the intermolecular one. This is a classic strategy to promote cyclization.
-
Controlled Reagent Addition: Instead of adding the starting material to the acid all at once, a slow, controlled addition (e.g., via a syringe pump) can help maintain a low instantaneous concentration of the reactive species, thus minimizing intermolecular side reactions.
-
Optimize Temperature: While sufficient heat is needed to drive the reaction, excessive temperatures can promote side reactions and decomposition. Experiment with a lower reaction temperature or a more controlled heating profile.
Question 2: I am observing a significant amount of an isomeric byproduct. What is it and how can I improve the regioselectivity?
Answer: In cases where the aromatic ring of the precursor has other substituents, the cyclization may occur at an undesired position, leading to a regioisomeric byproduct. The directing effects of the existing substituents on the aromatic ring play a crucial role here. For example, if your precursor has a methoxy group, cyclization could occur ortho or para to it, depending on the conditions.
Troubleshooting Strategies:
-
Choice of Lewis Acid: The size and strength of the Lewis acid can influence the regioselectivity of the cyclization. For instance, a bulkier Lewis acid like titanium tetrachloride (TiCl₄) might favor cyclization at a less sterically hindered position.
-
Protecting Groups: If a particular position on the aromatic ring is highly activated and leading to undesired cyclization, consider temporarily installing a protecting group at that site to direct the reaction to the desired position.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring an alternative synthetic strategy that offers better control might be necessary.
Question 3: My reaction is sluggish and I have a lot of unreacted starting material. How can I drive the reaction to completion without increasing byproducts?
Answer: Incomplete conversion is often a sign of insufficient activation of the starting material or deactivation of the catalyst.
Troubleshooting Strategies:
-
Catalyst Loading: Ensure that you are using a sufficient molar equivalent of the Lewis or Brønsted acid. For Friedel-Crafts reactions, it's common to use more than a stoichiometric amount of the Lewis acid as it can be complexed by the carbonyl groups of both the starting material and the product.
-
Purity of Reagents and Solvents: Water is a potent inhibitor of many Lewis acids. Ensure that your starting materials, solvents, and reaction apparatus are scrupulously dry. Using freshly distilled solvents and high-purity reagents is critical.
-
Choice of Activating Agent: If you are starting from 4-phenoxybutyric acid, converting it to the more reactive acid chloride (4-phenoxybutyryl chloride) prior to the cyclization step can significantly improve the reaction rate and yield.
Question 4: I am struggling with the work-up and purification. The product seems to be unstable. Any suggestions?
Answer: The work-up procedure is critical for isolating a pure product. The acidic reaction mixture needs to be carefully quenched.
Troubleshooting Strategies:
-
Controlled Quenching: Pouring the hot reaction mixture directly into water can sometimes be too exothermic and lead to degradation. A controlled quench by slowly adding the reaction mixture to a vigorously stirred ice/water slurry is often preferred.
-
Extraction and Washing: After quenching, the product should be extracted into a suitable organic solvent. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove any residual acid. Subsequent washes with water and brine will remove water-soluble impurities.
-
Purification Method: While column chromatography is a standard purification technique, the choice of stationary and mobile phases is important. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) usually gives good separation.
Recommended Experimental Protocol: Intramolecular Friedel-Crafts Cyclization of 4-Phenoxybutyryl Chloride
This protocol details a robust method for the synthesis of this compound that aims to minimize byproduct formation.
Step 1: Preparation of 4-Phenoxybutyryl Chloride
-
To a solution of 4-phenoxybutyric acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equivalents) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-phenoxybutyryl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of 4-phenoxybutyryl chloride (1 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Table 1: Troubleshooting Guide for the Recommended Protocol
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase reaction time or slightly increase AlCl₃ loading (e.g., to 1.5 eq). |
| Decomposition during work-up | Ensure the quenching step is performed at low temperature with vigorous stirring. | |
| Formation of Polymeric Byproducts | Reaction concentration too high | Use a larger volume of DCM for the cyclization step. |
| Reaction temperature too high | Maintain the reaction temperature at 0 °C throughout the addition and stirring. | |
| Presence of Starting Material | Insufficient activation | Ensure the conversion of the carboxylic acid to the acid chloride is complete. |
| Deactivated catalyst | Use fresh, high-purity AlCl₃ and ensure all glassware and solvents are anhydrous. |
Visualizing the Reaction and Byproduct Pathways
To better understand the competing reactions, the following diagrams illustrate the desired intramolecular cyclization versus the undesired intermolecular polymerization.
Caption: Desired vs. Undesired Reaction Pathways.
The following workflow provides a visual guide to the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Technical Support Center: A Guide to Scaling the Synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This molecule is a crucial building block and key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system such as antidepressants and anxiolytics[1][2]. Its unique seven-membered heterocyclic structure makes it a valuable scaffold in medicinal chemistry and organic synthesis[1][2][3].
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural steps to address the common, yet complex, challenges encountered when transitioning this synthesis from bench-scale to larger, multi-gram preparations. We will explore the causality behind common issues and provide robust, field-tested solutions.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization
The most prevalent and logical route to this compound is a two-step process. It begins with the synthesis of the precursor, 4-phenoxybutyric acid, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to form the desired seven-membered ring.
The key cyclization step involves the formation of an electrophilic acylium ion (or a related activated species) which then undergoes an intramolecular electrophilic aromatic substitution on the tethered phenyl ring. While effective on a small scale, this step presents significant challenges related to catalyst choice, reaction conditions, and workup upon scale-up.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide: From Milligrams to Multigrams
This section addresses the most common issues encountered during the scale-up of the Friedel-Crafts cyclization step in a question-and-answer format.
Q1: My cyclization yield is low (<50%) or the reaction stalls, leaving significant unreacted starting material. What's going wrong?
This is the most frequent challenge. Low yield is typically traced back to three core factors: the choice and quality of the catalyst, the presence of moisture, and sub-optimal temperature control.
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Probable Cause A: Inefficient Catalyst or Activation
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Expertise & Experience: Polyphosphoric acid (PPA) is a workhorse for this reaction, acting as both catalyst and solvent. However, its high viscosity can lead to poor mixing and inefficient heat transfer on larger scales, creating "dead zones" in the reactor. Eaton's Reagent (7.5 wt% phosphorus pentoxide in methanesulfonic acid) is a much more potent, lower-viscosity alternative that often gives faster reactions and higher yields. If using a traditional Lewis acid like AlCl₃, the carboxylic acid must first be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride. Failure to drive this initial activation to completion is a common source of failure.
-
Solution:
-
Switch to Eaton's Reagent: For scales above 10g, consider replacing PPA with Eaton's Reagent for a more homogenous and often more efficient reaction.
-
Ensure PPA Quality: PPA can absorb atmospheric moisture over time, reducing its efficacy. Use freshly opened PPA or material that has been stored under inert gas.
-
Verify Acid Chloride Formation: If using the AlCl₃ route, confirm the complete conversion of the carboxylic acid to the acid chloride (e.g., by IR spectroscopy, checking for the disappearance of the broad O-H stretch) before adding the Lewis acid.
-
-
-
Probable Cause B: Contamination with Water
-
Expertise & Experience: Friedel-Crafts catalysts are exceptionally hygroscopic. Even trace amounts of water will hydrolyze the catalyst and quench the reaction. This issue is magnified on scale-up due to larger surface areas and longer setup times.
-
Solution:
-
Rigorous Anhydrous Technique: Use flame-dried or oven-dried (120°C overnight) glassware. Assemble the apparatus hot under a stream of dry nitrogen or argon.
-
Dry Reagents: Ensure the 4-phenoxybutyric acid precursor is completely dry. If it was isolated from an aqueous workup, dry it under high vacuum at a temperature below its melting point for several hours.
-
-
-
Probable Cause C: Incorrect Thermal Management
-
Expertise & Experience: This reaction requires thermal energy to overcome the activation barrier, but excessive heat leads to decomposition. On a large scale, a heating mantle's surface temperature is not representative of the internal reaction temperature. Hot spots can form, especially with viscous PPA, leading to charring and byproduct formation.
-
Solution:
-
Monitor Internal Temperature: Always use a thermocouple or thermometer placed directly in the reaction mixture.
-
Use Mechanical Stirring: For volumes over 500 mL, magnetic stirring is insufficient. Use an overhead mechanical stirrer with a paddle or anchor blade to ensure efficient, even mixing and heat distribution.
-
Controlled Heating: Heat the reaction mixture gradually to the target temperature (typically 80-100°C for PPA) and maintain it steadily.
-
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: The reaction mixture turns into a black, intractable tar, making workup impossible. How can I prevent this?
Charring is a classic sign of decomposition, usually caused by excessive heat or highly concentrated, uncontrolled polymerization.
-
Probable Cause A: Localized Overheating
-
Expertise & Experience: As discussed above, poor mixing on a large scale is the primary culprit. Without efficient stirring, the mixture near the flask walls can superheat far beyond the target temperature, causing the substrate and product to decompose.
-
Solution: Employ robust overhead mechanical stirring. Consider using a flask with baffles to further improve mixing. Use a heating bath (oil or sand) for more uniform heat transfer compared to a heating mantle.
-
-
Probable Cause B: Intermolecular Polymerization
-
Expertise & Experience: The acylium ion intermediate is highly reactive. If it cannot find its own tail to cyclize, it may react with another molecule of 4-phenoxybutyric acid or the phenyl ring of another product molecule. While intramolecular reactions are generally favored for forming 5- and 6-membered rings, the formation of a 7-membered ring is entropically less favorable, giving the intermolecular pathway a chance to compete, especially at high concentrations.
-
Solution: While true high-dilution conditions are impractical for this type of reaction, a pseudo-dilution approach can be effective if using an AlCl₃/acid chloride route. This involves the slow, controlled addition of the 4-phenoxybutyroyl chloride solution to a well-stirred suspension of AlCl₃ in a suitable solvent (e.g., Dichloromethane or Dichloroethane). This keeps the instantaneous concentration of the reactive electrophile low.
-
Q3: The reaction quench and aqueous workup are hazardous and result in persistent emulsions. How can I improve this process?
Scaling up an acid quench is a significant safety and operational challenge.
-
Probable Cause A: Uncontrolled Exothermic Quench
-
Expertise & Experience: The hydrolysis of PPA, Eaton's Reagent, or AlCl₃ is extremely exothermic. Simply pouring water into the reaction flask can cause violent boiling and splashing of corrosive acid.
-
Solution:
-
Reverse Quench: The safest method is to pour the cooled reaction mixture slowly and carefully in a thin stream onto a large excess of crushed ice in a separate, well-stirred vessel. This ensures the ice absorbs the heat of hydrolysis as it is generated.
-
Adequate Cooling: Prepare at least 10-15 grams of ice for every gram of acid catalyst used. Perform the quench in an ice bath to manage the exotherm.
-
-
-
Probable Cause B: Emulsion Formation
-
Expertise & Experience: The resulting phosphate or aluminum salts are notorious for stabilizing emulsions during the subsequent extraction with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). This makes phase separation slow and inefficient.
-
Solution:
-
Add Brine: After the extraction, wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Use Celite: If a thick, persistent emulsion forms, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This physically disrupts the emulsion layer and often allows for clean phase separation.
-
Allow Time: Sometimes, simply letting the separatory funnel stand for 30-60 minutes will allow the phases to separate sufficiently.
-
-
Data Summary & Catalyst Comparison
| Catalyst System | Precursor | Typical Conditions | Pros | Cons |
| Polyphosphoric Acid (PPA) | Carboxylic Acid | 10-20x excess (w/w), 80-100°C, 2-4h | Inexpensive, acts as solvent | High viscosity, difficult to stir, can require high temps, variable activity |
| Eaton's Reagent (P₂O₅/MsOH) | Carboxylic Acid | 10x excess (v/w), 60-90°C, 1-3h | Homogenous, highly reactive, lower temps | Corrosive, requires careful preparation/handling |
| AlCl₃ / Oxalyl Chloride | Carboxylic Acid | 1) (COCl)₂, DCM, RT2) AlCl₃ (1.5 eq), DCM, 0°C to RT | High yields, well-defined stoichiometry | Requires extra step, moisture sensitive, HCl gas evolution |
Experimental Protocols
Protocol 1: Lab-Scale (5 g) Synthesis via PPA
-
Setup: Place 5.0 g of 4-phenoxybutyric acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Catalyst Addition: Carefully add 75 g of polyphosphoric acid to the flask. The mixture will be very thick.
-
Reaction: Lower the flask into an oil bath preheated to 90°C. Stir the mixture vigorously. The starting material will slowly dissolve as the reaction proceeds. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Quench: Allow the dark mixture to cool to room temperature. In a separate 1 L beaker, prepare ~300 g of crushed ice with a large stir bar. Slowly and carefully pour the reaction mixture onto the stirring ice.
-
Extraction: Once all the ice has melted, extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Wash: Combine the organic layers and wash with water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude brown oil can be purified by column chromatography on silica gel to afford the product as a pale yellow oil.
Protocol 2: Scale-Up Considerations (50 g) Synthesis via Eaton's Reagent
-
Setup: In a 1 L, three-neck flask equipped with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet, add 500 mL of Eaton's Reagent.
-
Substrate Addition: Begin stirring and add 50.0 g of 4-phenoxybutyric acid in portions over 15 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C.
-
Reaction: Once the addition is complete, heat the mixture using an oil bath to an internal temperature of 80°C. Maintain this temperature for 1-2 hours, monitoring by TLC.
-
Quench: Allow the reaction to cool below 40°C. In a 5 L multi-neck flask equipped with an overhead stirrer in a well-ventilated fume hood, prepare a slurry of 2 kg of crushed ice in 1 L of water. Very slowly, add the reaction mixture via a wide-bore dropping funnel to the vigorously stirring ice slurry. The internal temperature of the quench flask should be kept below 20°C.
-
Extraction & Purification: Proceed with extraction using ethyl acetate (3 x 1 L) and the washing/purification procedure as described in Protocol 1. Given the scale, recrystallization from a solvent system like heptane/ethyl acetate may be a more viable purification strategy than chromatography.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this reaction?
-
A: Always work in a certified chemical fume hood. PPA and Eaton's Reagent are highly corrosive; wear appropriate PPE including gloves, lab coat, and safety goggles/face shield. The quench is highly exothermic and should be performed with extreme care behind a blast shield. The acid chloride route evolves toxic HCl gas and requires a gas trap (scrubber).
-
-
Q: How is the precursor, 4-phenoxybutyric acid, typically prepared?
-
A: It is synthesized via a Williamson ether synthesis. Phenol is deprotonated with a base like potassium carbonate in a solvent such as acetone or DMF, and the resulting phenoxide is reacted with an alkylating agent like ethyl 4-bromobutyrate. The resulting ester is then saponified (hydrolyzed) with NaOH or KOH to yield the carboxylic acid.
-
-
Q: Can I use Friedel-Crafts acylation on a substituted phenol precursor?
-
A: Yes, this is a common strategy for producing substituted benzoxepinones. However, the regiochemical outcome of the cyclization depends on the electronic and steric nature of the substituent. Electron-donating groups will activate the ring and direct the acylation, while electron-withdrawing groups will deactivate the ring and may prevent the reaction entirely.
-
References
Technical Support Center: Refining the Workup and Purification of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support guide for 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This molecule is a valuable building block in medicinal chemistry and organic synthesis, notably as an intermediate for neuropharmacological agents.[1][2] However, its purification can be challenging due to the nature of its common synthetic routes, such as intramolecular Friedel-Crafts cyclizations, which often leave behind persistent and difficult-to-remove impurities.[3]
This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the workup and purification of this key intermediate. It is designed for chemistry professionals dedicated to achieving high purity and yield in their synthetic preparations.
Standard Workup & Purification Protocol Workflow
This diagram outlines the standard, multi-stage process for isolating this compound after a typical acid-catalyzed cyclization reaction. Each stage presents potential challenges, which are addressed in the subsequent troubleshooting guide.
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workup.
Question 1: After quenching my Friedel-Crafts reaction and extracting with an organic solvent, I'm observing a persistent emulsion that won't separate. What is causing this and how can I resolve it?
Answer:
Emulsions are common in acid-catalyzed reactions, especially when using strong Lewis acids like AlCl₃ or polyphosphoric acid (PPA). The cause is typically the formation of finely dispersed, insoluble aluminum salts or viscous phosphate oligomers at the aqueous-organic interface, which stabilize the mixture.
Causality: The high viscosity and particulate nature of these inorganic byproducts prevent the organic and aqueous droplets from coalescing. Aggressive shaking during extraction exacerbates this issue.
Solutions:
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by drawing water out of the organic phase and increasing the density difference.
-
Filtration: For severe emulsions caused by solid precipitates (common with AlCl₃), filter the entire biphasic mixture through a pad of Celite® or glass wool. This physically removes the solid particles that are stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. If you are using ethyl acetate, adding some dichloromethane may help. Conversely, if using dichloromethane, adding diethyl ether can sometimes disrupt the emulsion.
-
Patience and Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allowing the funnel to stand undisturbed for an extended period (30 minutes to several hours) can also lead to separation.
Question 2: My crude yield is very low after extraction and concentration. Where could my product have gone?
Answer:
Low crude yield can stem from several factors, from an incomplete reaction to loss of product during the workup itself.
Causality & Solutions:
-
Incomplete Reaction: Before starting the workup, always verify reaction completion with a suitable technique (e.g., TLC, LC-MS). If the reaction has not gone to completion, the primary issue is the reaction conditions, not the workup.
-
Product Solubility in Aqueous Layer: this compound has a ketone and an ether moiety, giving it slight polarity.[4] If the aqueous layer is not sufficiently saturated with salt during extraction, a non-trivial amount of product can remain dissolved.
-
Protocol: Always perform a final brine wash. Furthermore, after the initial extractions, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Hydrolysis of the Oxepine Ring: The seven-membered ether ring, while generally stable, can be susceptible to hydrolysis under excessively harsh acidic or basic conditions, especially with prolonged exposure at elevated temperatures.[3] This would open the ring and form a more polar, water-soluble compound.
-
Protocol: Ensure the quenching step is performed quickly and efficiently on ice to dissipate heat. Do not let the reaction mixture sit in strong acid or base for longer than necessary. Neutralize the solution to a pH of ~7-8 promptly.
-
Question 3: My crude product is a dark, viscous oil that refuses to crystallize, and my TLC plate shows a smear or multiple overlapping spots. What are the likely impurities?
Answer:
This is a classic sign of polymeric or oligomeric byproducts, common in strong acid-catalyzed reactions. It can also indicate the presence of residual catalyst or starting materials.
Causality & Impurities:
-
Polymeric Material: Strong acids like PPA or sulfuric acid can cause intermolecular polymerization or charring of the starting material or product. This results in high molecular weight, non-crystalline tars.
-
Unreacted Starting Material: The precursor, often a substituted phenoxypropanoic acid, may remain. Being an acid, it can interfere with crystallization.
-
Lewis Acid Residues: Aluminum or other metal salts can form complexes with the ketone, leading to an oily consistency.
-
Side-Reaction Products: Dealkylation or other rearrangements can occur under Friedel-Crafts conditions, leading to a complex mixture of products.[3]
Solutions:
-
Initial Cleanup (Pre-Chromatography): Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Add a non-polar solvent (e.g., hexane) dropwise until the solution becomes cloudy. The polymeric tar should precipitate out. Decant or filter the supernatant, which will contain your product, and concentrate it again. This significantly improves the success of subsequent chromatography.
-
Column Chromatography: This is the most effective method for separating the target compound from closely related impurities. See the table below for recommended solvent systems.
-
Acid/Base Wash Refinement: If you suspect acidic starting material is the issue, ensure your bicarbonate wash is thorough. Check the pH of the final aqueous wash to confirm it is neutral or slightly basic.
| Parameter | Recommended Solvents & Ratios | Rationale |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Good solvency for the product and immiscible with water. EtOAc is generally preferred for being less dense and less toxic. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | Provides excellent separation for compounds of moderate polarity. The gradient allows for elution of non-polar impurities first, followed by the product. |
| TLC Visualization | UV light (254 nm) and a potassium permanganate (KMnO₄) stain | The aromatic ring allows for visualization under UV. The ketone and ether are susceptible to oxidation by KMnO₄, appearing as a yellow/brown spot. |
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base for the neutralization step? Can I use something stronger like NaOH?
A1: It is highly recommended to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Using a strong base like sodium hydroxide (NaOH) can be problematic. The ketone's alpha-protons have some acidity, and a strong base could promote unwanted side reactions like enolization, aldol condensation, or even hydrolysis of the ether linkage.[5] Bicarbonate is strong enough to neutralize residual acid catalysts without inducing these side reactions.
Q2: I have successfully purified the compound, but it starts to develop a yellow tint over time. What is the cause and what are the best storage conditions?
A2: The yellowing is likely due to slow air oxidation or degradation, a common issue for many organic ketones and ethers. To ensure long-term stability:
-
Storage Temperature: Store the compound in a freezer at -20°C if possible, or at least in a refrigerator at 4°C.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Keep the container in a dark place or use an amber vial to protect it from light-induced degradation.
Q3: Can I use reverse-phase chromatography for purification if I am having trouble with silica gel?
A3: Yes, reverse-phase (e.g., C18) chromatography is a viable alternative, especially if your impurities are very non-polar or if the product is unstable on silica. A typical mobile phase would be a gradient of water and acetonitrile (MeCN) or methanol (MeOH), often with a small amount of acid modifier like 0.1% formic acid to improve peak shape.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 6786-30-7 [smolecule.com]
- 3. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Broadening in NMR of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support guide for troubleshooting NMR spectra of 3,4-Dihydro-2H-benzo[b]oxepin-5-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak broadening during their NMR analysis. This guide provides in-depth, experience-based insights and actionable protocols to diagnose and resolve common issues, ensuring the acquisition of high-quality, high-resolution NMR data.
Introduction
This compound is a key intermediate in pharmaceutical development, particularly in neuropharmacology and anti-inflammatory research.[1] Its seven-membered ring structure introduces conformational flexibility, which can be a primary contributor to peak broadening in NMR spectra. Understanding the root cause of this broadening is critical for accurate structural elucidation and characterization. This guide will systematically walk you through potential issues, from sample preparation to dynamic molecular processes.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
Peak broadening in the NMR spectrum of this molecule can stem from several factors, which can be broadly categorized as:
-
Instrumental Issues: Poor shimming of the magnetic field.[2][3]
-
Sample-Related Problems: High concentration, presence of paramagnetic impurities, or high viscosity.[2][4]
-
Molecular Dynamics: Chemical or conformational exchange processes occurring on the NMR timescale.[2][5][6]
Q2: Could the seven-membered ring be the cause of the broad signals?
Yes, this is a very likely cause. Seven-membered rings, like the oxepinone core of your molecule, are conformationally flexible.[7] If the ring is undergoing rapid interconversion between different conformations (e.g., chair and boat forms) at a rate comparable to the NMR timescale, it can lead to the broadening of signals for the protons within that ring system.[8]
Q3: How does temperature affect the NMR spectrum?
Temperature plays a crucial role in dynamic processes.[2][9]
-
Increasing the temperature can speed up the conformational exchange. If the exchange becomes fast enough, the broad peaks may sharpen into a single, averaged signal.
-
Decreasing the temperature can slow down the exchange.[2][10] If slowed sufficiently, you may observe separate, sharp signals for each distinct conformer. This is a powerful technique for studying dynamic molecules.[11]
Q4: Can the solvent I use affect peak broadening?
Absolutely. The choice of solvent can influence peak broadening in several ways:
-
Viscosity: More viscous solvents can slow down molecular tumbling, leading to broader lines.[2]
-
Solute-Solvent Interactions: Solvents can stabilize certain conformations, thereby affecting the exchange dynamics.[12][13] Aromatic solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d, which can sometimes help resolve overlapping broad signals.[14]
-
Hydrogen Bonding: If your molecule can participate in hydrogen bonding, the solvent choice can significantly impact the exchange rate of labile protons (e.g., from trace water or enol form).[13]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the cause of peak broadening.
Step 1: Rule Out Instrumental and Basic Sample Issues
Before delving into complex molecular dynamics, it's essential to ensure that the issue isn't with the instrument or the sample preparation.
Issue 1.1: Poor Magnetic Field Homogeneity (Shimming)
Causality: An inhomogeneous magnetic field across the sample volume causes nuclei of the same type to experience slightly different magnetic field strengths, leading to a distribution of resonance frequencies and, consequently, broad peaks.[3][15]
Protocol for Diagnosis and Resolution:
-
Check the Lock Signal: Ensure a stable and strong lock signal (typically >70% for modern spectrometers). A fluctuating or weak lock is an indicator of poor homogeneity.
-
Solvent Peak Linewidth: Measure the half-height linewidth of a sharp solvent peak (e.g., residual CHCl₃ in CDCl₃). For a well-shimmed spectrometer, this should be less than 1 Hz.[4]
-
Perform Shimming: Carefully re-shim the spectrometer. Modern instruments often have automated shimming routines (gradient shimming) that are very effective.[16][17][18] If manual shimming, iteratively adjust the Z1 and Z2 shims, followed by the lower-order off-axis shims (X, Y, XZ, YZ).[15][16]
Issue 1.2: Sample Concentration and Viscosity
Causality: High sample concentrations can lead to intermolecular interactions and increased viscosity.[2][19] Increased viscosity slows down molecular tumbling, which shortens the transverse relaxation time (T₂) and results in broader lines.[2]
Protocol for Diagnosis and Resolution:
-
Prepare a Dilute Sample: Prepare a new, more dilute sample (e.g., 1-5 mg in 0.6 mL of solvent).
-
Compare Spectra: Acquire a spectrum of the dilute sample and compare the peak widths to the original, more concentrated sample. A significant sharpening of the peaks indicates that concentration was a contributing factor.
Issue 1.3: Paramagnetic Impurities
Causality: Paramagnetic substances, such as dissolved molecular oxygen or trace metal ions (e.g., Fe³⁺, Cu²⁺), have unpaired electrons that create strong local magnetic fields.[20][21] These fields provide an efficient relaxation pathway for nearby nuclei, drastically shortening T₂ and causing severe peak broadening.[21][22] Often, signals of nuclei close to the paramagnetic center can be broadened beyond detection.[22]
Protocol for Diagnosis and Resolution:
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the NMR sample for several minutes before capping the tube. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Use a Metal Chelator: If trace metal contamination is suspected (e.g., from catalysts or glassware), add a small amount of a chelating agent like EDTA to the sample. Be aware that this will add extra peaks to your spectrum.
-
Filter the Sample: Particulate matter can also contribute to line broadening.[23] Filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube can help.
Step 2: Investigate Molecular Dynamics
If instrumental and basic sample issues have been ruled out, the peak broadening is likely due to dynamic processes inherent to the this compound molecule.
Issue 2.1: Conformational Exchange of the Seven-Membered Ring
Causality: The oxepinone ring can exist in multiple conformations (e.g., chair, boat, twist-boat) that can interconvert. If the rate of this interconversion is on the order of the frequency difference between the signals of the different conformers (typically in the range of 10¹ to 10⁵ s⁻¹), intermediate exchange broadening occurs.[6]
Experimental Workflow: Variable Temperature (VT) NMR
Variable Temperature NMR is the most powerful tool for investigating dynamic conformational processes.[9][24][25]
Protocol:
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
High-Temperature Spectra: Gradually increase the sample temperature in increments (e.g., 10-20 K) up to a reasonable limit for your solvent and sample stability (e.g., 338 K for CDCl₃).[9] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Look for the coalescence of broad peaks into sharper, averaged signals.[8]
-
Low-Temperature Spectra: If high-temperature experiments are inconclusive or lead to sample degradation, perform low-temperature experiments.[9] Decrease the temperature in increments (e.g., 10-20 K) down to the freezing point of your solvent (e.g., ~210 K for CDCl₃). Look for the broad signals to de-coalesce and sharpen into multiple distinct sets of signals, representing the "frozen-out" individual conformers.[2][10][11]
Data Interpretation:
| Temperature Change | Observation | Interpretation |
| Increase | Broad peaks sharpen into a single signal | Fast exchange limit reached. |
| Decrease | Broad peaks split into multiple sharp signals | Slow exchange limit reached. |
| Intermediate | Peaks are at their broadest | Coalescence temperature. |
Issue 2.2: Keto-Enol Tautomerism
Causality: The ketone functional group in this compound can exist in equilibrium with its enol tautomer. While the keto form is typically more stable for simple ketones, factors like conjugation and intramolecular hydrogen bonding can increase the population of the enol form in β-dicarbonyl systems.[26][27] If the rate of interconversion between the keto and enol forms is intermediate on the NMR timescale, this can lead to peak broadening, particularly for the protons alpha to the carbonyl group.[26][28][29]
Protocol for Diagnosis and Resolution:
-
Check for Enol Protons: Look for a characteristic broad signal in the downfield region of the ¹H NMR spectrum (typically δ 10-16 ppm), which could correspond to the enolic hydroxyl proton.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. Protons involved in exchange, such as the enolic -OH, will be replaced by deuterium and their signals will disappear from the spectrum.[30] This can also help sharpen adjacent peaks if the exchange was causing broadening.
-
Solvent Effects: The position of the keto-enol equilibrium is often highly dependent on the solvent.[28] Polar, protic solvents may favor one form over the other compared to nonpolar solvents. Acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can provide evidence for tautomerism.[28]
Summary and Key Takeaways
Peak broadening in the NMR spectrum of this compound is a common issue that can be systematically diagnosed.
-
Start Simple: Always begin by checking instrumental factors (shimming) and basic sample properties (concentration, impurities).
-
Embrace Dynamics: The conformational flexibility of the seven-membered ring is a highly probable cause of broadening.
-
Use Temperature as a Tool: Variable Temperature (VT) NMR is the definitive experiment for confirming and characterizing dynamic exchange processes.[9][31]
-
Consider Tautomerism: For this ketonic structure, keto-enol tautomerism is a plausible, though likely minor, contributor that can be tested with D₂O exchange.
By following this guide, you will be well-equipped to troubleshoot your NMR spectra, gain deeper insights into the dynamic nature of your molecule, and ultimately obtain the high-quality data necessary for your research and development goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. tutorchase.com [tutorchase.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 6. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Troubleshooting [chem.rochester.edu]
- 15. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 16. Shimming - NESG Wiki [nesgwiki.chem.buffalo.edu]
- 17. researchgate.net [researchgate.net]
- 18. arxiv.org [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 22. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 23. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. diverdi.colostate.edu [diverdi.colostate.edu]
- 28. cores.research.asu.edu [cores.research.asu.edu]
- 29. m.youtube.com [m.youtube.com]
- 30. acdlabs.com [acdlabs.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone of significant interest in pharmaceutical and synthetic chemistry.[1] Due to the scarcity of publicly available experimental spectra for this specific compound, this guide presents a robust analysis based on predicted data, contextualized and validated through objective comparison with experimentally determined data for structurally related analogs. This approach offers researchers, scientists, and drug development professionals a reliable framework for the spectral interpretation and structural verification of this and similar molecular scaffolds.
Introduction to this compound
This compound (CAS 6786-30-7) is a bicyclic compound featuring a benzene ring fused to a seven-membered oxepinone ring.[2][3] Its molecular formula is C₁₀H₁₀O₂ with a molecular weight of 162.19 g/mol .[2][3] The structural motif of benzoxepines is a key component in a variety of biologically active molecules and natural products, making the unambiguous characterization of these compounds crucial for advancing research in medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from computational algorithms that consider the electronic environment of each nucleus. The subsequent sections will compare this data with experimental values from analogous compounds to provide a comprehensive understanding.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Doublet of doublets | 1H | Aromatic H |
| ~7.4-7.5 | Triplet of doublets | 1H | Aromatic H |
| ~7.1-7.2 | Triplet | 1H | Aromatic H |
| ~7.0-7.1 | Doublet | 1H | Aromatic H |
| ~4.2-4.3 | Triplet | 2H | -OCH₂- |
| ~2.9-3.0 | Triplet | 2H | -C(=O)CH₂- |
| ~2.1-2.2 | Quintet | 2H | -CH₂CH₂CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~195-200 | C | C=O |
| ~160-165 | C | Ar-C-O |
| ~130-135 | CH | Ar-CH |
| ~125-130 | CH | Ar-CH |
| ~120-125 | C | Ar-C-C=O |
| ~115-120 | CH | Ar-CH |
| ~110-115 | CH | Ar-CH |
| ~70-75 | CH₂ | -OCH₂- |
| ~40-45 | CH₂ | -C(=O)CH₂- |
| ~25-30 | CH₂ | -CH₂CH₂CH₂- |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted data, a comparative analysis with experimentally determined NMR data of structurally similar compounds is presented. This comparison allows for the identification of key spectral features and the influence of structural modifications on chemical shifts.
8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
The introduction of a methoxy group at the 8-position of the benzene ring provides a valuable comparison. The ¹H NMR spectrum of this compound has been reported, offering insight into the effect of an electron-donating group on the aromatic region.[4]
Benzoxathiepine Derivatives
A study on benzoxathiepine derivatives provides ¹³C NMR data for a similar heterocyclic system where the oxygen at position 1 is replaced by a sulfur atom.[5] This comparison is useful for understanding the effect of the heteroatom on the chemical shifts of the carbon skeleton.
General Trends for Ketones
The characteristic chemical shift for the carbonyl carbon in ketones is typically in the range of 190-220 ppm in ¹³C NMR spectroscopy.[6] The protons on the alpha-carbon to the carbonyl group usually appear in the 2.1-2.6 ppm range in ¹H NMR.[6] These general principles align with the predicted data for this compound.
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound or its analogs, the following general protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for protons.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.
Visualizing the Structure and Workflow
The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its NMR analysis.
Caption: Chemical structure of this compound.
Caption: Generalized workflow for NMR analysis.
Conclusion
This guide provides a detailed and comparative analysis of the ¹H and ¹³C NMR data for this compound. By integrating predicted data with experimental findings from structurally related compounds, we offer a reliable resource for the spectral characterization of this important heterocyclic ketone. The presented protocols and visualizations further aid researchers in their experimental design and data interpretation, ultimately contributing to the advancement of chemical and pharmaceutical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 8-methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one(98232-51-0) 1H NMR [m.chemicalbook.com]
- 5. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketones | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Introduction
3,4-Dihydro-2H-benzo[b]oxepin-5-one is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its seven-membered ring system is a core component in various biologically active molecules, including potential antidepressants, anxiolytics, and neuroprotective agents.[1][2] The compound serves as a versatile intermediate, enabling the synthesis of more complex molecular architectures with diverse therapeutic applications.[2][3]
Given its significance, the efficient and scalable synthesis of this benzoxepinone is a critical objective for researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic strategies: the classical Intramolecular Friedel-Crafts Acylation and the modern Ring-Closing Metathesis (RCM). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on experimental data.
Route 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for constructing cyclic ketones. This electrophilic aromatic substitution reaction involves the cyclization of a carboxylic acid or its derivative (like an acid chloride) onto an aromatic ring using a strong Lewis acid or protic acid catalyst. For the synthesis of this compound, the key precursor is 3-(2-phenoxyphenyl)propanoic acid. The reaction proceeds via the formation of an acylium ion intermediate, which is then attacked by the electron-rich phenoxy-substituted benzene ring to forge the seven-membered cyclic ketone.
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Intramolecular Friedel-Crafts Acylation route.
Experimental Protocols
Part 1: Synthesis of 3-(2-Phenoxyphenyl)propanoic Acid (Precursor)
-
Step 1a: Michael Addition. To a solution of 2-phenoxyphenol (1 equivalent) in a suitable solvent like THF, add a strong base such as sodium hydride (1.1 equivalents) at 0 °C. Stir for 30 minutes.
-
Step 1b: Slowly add methyl acrylate (1.2 equivalents) to the solution and allow the reaction to warm to room temperature and stir overnight.
-
Step 1c: Work-up. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 3-(2-phenoxyphenyl)propanoate.
-
Step 2a: Hydrolysis. Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4 hours.
-
Step 2b: Isolation. After cooling, acidify the reaction mixture to pH 1 with concentrated HCl.[4] The resulting precipitate, 3-(2-phenoxyphenyl)propanoic acid, is collected by filtration, washed with cold water, and dried.[5][6]
Part 2: Intramolecular Friedel-Crafts Cyclization
-
Step 3: Add 3-(2-phenoxyphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) (10-20 times the weight of the acid) or Eaton's reagent (P₂O₅ in MeSO₃H).
-
Step 4: Heat the mixture with vigorous stirring at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 5: Work-up and Purification. Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[7][8]
Analysis and Discussion
-
Expertise & Causality: The choice of a strong acid like PPA or Eaton's reagent is crucial for activating the carboxylic acid to form the reactive acylium ion. PPA serves as both the catalyst and the solvent. The high temperature is necessary to overcome the activation energy for the cyclization, which forms a moderately strained seven-membered ring. The work-up on ice is a standard procedure to hydrolyze the reaction mixture and precipitate the organic product.
-
Trustworthiness: This method is well-established and highly reliable for synthesizing various cyclic ketones. The precursor synthesis relies on robust reactions like Michael addition and ester hydrolysis. The final product is typically crystalline and can be characterized unambiguously by NMR, IR, and mass spectrometry.
-
Advantages: This route is operationally simple, uses relatively inexpensive reagents, and avoids the use of transition metal catalysts.
-
Disadvantages: The use of large quantities of corrosive and viscous polyphosphoric acid can make the reaction work-up and purification challenging, especially on a large scale. The reaction conditions are harsh and may not be suitable for substrates with sensitive functional groups.
Route 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including medium-sized rings that are often challenging to synthesize via classical methods. This reaction, catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular rearrangement of a diene to form a cycloalkene and a volatile byproduct, ethylene. The thermodynamic driving force for the reaction is the entropically favored release of ethylene gas.
For the synthesis of the target benzoxepinone, a suitable diene precursor can be prepared in a few steps from readily available salicylaldehydes.[9]
Workflow for Ring-Closing Metathesis
Caption: Workflow for the Ring-Closing Metathesis (RCM) route.
Experimental Protocols
-
Step 1: O-Allylation. A mixture of salicylaldehyde (1 equivalent), allyl bromide (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone or DMF is heated to reflux for 4-6 hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified to yield 2-(allyloxy)benzaldehyde.[9]
-
Step 2: Grignard Reaction. The 2-(allyloxy)benzaldehyde (1 equivalent) is dissolved in anhydrous THF and cooled to 0 °C. A solution of vinylmagnesium bromide (1.2 equivalents in THF) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched with saturated aqueous ammonium chloride. The product, 1-(2-(allyloxy)phenyl)prop-2-en-1-ol, is extracted with ether, dried, and purified.[9]
-
Step 3: Oxidation. The secondary alcohol from the previous step (1 equivalent) is dissolved in dichloromethane (DCM). Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is filtered through a pad of silica gel and concentrated to give the diene precursor, 1-(2-(allyloxy)phenyl)prop-2-en-1-one.[9]
-
Step 4: Ring-Closing Metathesis. The diene (1 equivalent) is dissolved in anhydrous, degassed DCM to a concentration of approximately 0.01 M. A Grubbs second-generation catalyst (1-5 mol%) is added, and the mixture is stirred under an inert atmosphere (nitrogen or argon) at room temperature or gentle reflux for 4-12 hours. The reaction is monitored by TLC.[9][10]
-
Step 5: Purification. Upon completion, the solvent is removed, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.[9]
Analysis and Discussion
-
Expertise & Causality: The RCM step is performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.[10] The choice of a second-generation Grubbs catalyst is often preferred due to its higher activity and better tolerance to functional groups compared to first-generation catalysts.[11] Degassing the solvent is important to prevent catalyst deactivation by oxygen.
-
Trustworthiness: RCM is a highly predictable and reliable reaction. The progress of the reaction is easily monitored by the disappearance of the starting diene and the appearance of the cyclized product. The ruthenium catalysts, though expensive, provide high yields and clean reactions, simplifying purification.[12]
-
Advantages: This route is characterized by its high functional group tolerance, mild reaction conditions, and generally high yields for the key cyclization step. It is a powerful method for constructing otherwise difficult-to-access ring systems.[13]
-
Disadvantages: The primary drawback is the high cost of the ruthenium catalysts. The multi-step synthesis of the diene precursor can lower the overall yield. Removal of residual ruthenium from the final product can be a concern, particularly in pharmaceutical applications, and may require specific purification techniques.
Performance Comparison
| Parameter | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Ring-Closing Metathesis (RCM) |
| Number of Steps | 2-3 (from precursor) | 4-5 (from salicylaldehyde) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Key Reagents | Polyphosphoric acid, Eaton's Reagent | Grubbs Catalyst, Vinylmagnesium Bromide |
| Reagent Cost | Low | High (due to Ru catalyst) |
| Reaction Conditions | Harsh (High temp., strong acid) | Mild (Room temp. to reflux) |
| Functional Group Tolerance | Low | High |
| Scalability | Challenging due to viscous acid | Moderate (high dilution can be limiting) |
| Key Byproducts | Water | Ethylene (gas) |
Conclusion
Both the Intramolecular Friedel-Crafts Acylation and Ring-Closing Metathesis represent viable and effective strategies for the synthesis of this compound.
The Friedel-Crafts route is a classic, cost-effective choice for producing the target compound, especially when functional group tolerance is not a major concern. Its operational simplicity makes it attractive for initial lab-scale synthesis.
Conversely, the Ring-Closing Metathesis route offers a more modern and elegant solution. Despite the higher cost of the catalyst and a longer synthetic sequence, its mild conditions, high yields in the key cyclization step, and broad functional group tolerance make it the superior choice for synthesizing complex analogues or for applications where substrate sensitivity is a critical factor.
The selection of the optimal synthetic route will ultimately depend on the specific project goals, including scale, budget, and the need for structural diversity in the final products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 6786-30-7 [smolecule.com]
- 4. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 5. 3-(2-PHENOXYPHENYL)PROPANOIC ACID | 40492-92-0 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. drughunter.com [drughunter.com]
- 13. Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: 3,4-Dihydro-2H-benzo[b]oxepin-5-one Derivatives and Benzodiazepine Analogues in the Modulation of Anxiety
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel anxiolytic agents with improved therapeutic profiles remains a paramount objective. This guide provides a detailed comparative analysis of the biological activities of compounds derived from the 3,4-Dihydro-2H-benzo[b]oxepin-5-one scaffold and the well-established class of benzodiazepine analogues. While benzodiazepines have long been the cornerstone of anxiolytic therapy, their clinical utility is often hampered by side effects such as sedation, cognitive impairment, and the potential for dependence. This has spurred the exploration of alternative chemical scaffolds, such as benzoxepinones, as a source of new therapeutics.
This document will delve into the mechanistic underpinnings of these two classes of compounds, present available comparative experimental data, and provide detailed protocols for key assays utilized in the evaluation of their anxiolytic potential.
Mechanistic Insights: Divergent and Convergent Pathways to Anxiolysis
A fundamental understanding of the mechanism of action is crucial for the rational design and development of novel therapeutics. Benzodiazepines and benzoxepinone derivatives, while both exhibiting anxiolytic properties, appear to achieve this effect through distinct and potentially overlapping molecular interactions.
Benzodiazepines: The Archetypal GABA-A Receptor Modulators
Benzodiazepines exert their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor[1][2]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits[2]. This binding event does not open the chloride channel directly but rather enhances the affinity of GABA for its receptor. The result is an increased frequency of chloride channel opening in the presence of GABA, leading to a potentiation of its inhibitory effects[1]. The diverse pharmacological effects of different benzodiazepines can be attributed to their varying affinities for different GABA-A receptor subtypes, which are composed of different combinations of α, β, and γ subunits[2].
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
This compound Derivatives: A More Nascent Picture
The pharmacological profile of this compound itself is not extensively characterized in the scientific literature. Its primary role has been as a versatile chemical intermediate for the synthesis of a variety of potentially bioactive molecules, including those with antidepressant and anxiolytic properties[3].
However, studies on structurally related compounds, such as 2,3-dihydrobenzo[b][1][4]oxazepine derivatives, have suggested a potential GABAergic mechanism of action for their anxiolytic effects. It is hypothesized that these compounds may also enhance the effects of GABA at the GABA-A receptor, in a manner analogous to benzodiazepines. While direct binding studies are needed for confirmation, this provides a plausible starting point for understanding the anxiolytic potential of the benzoxepinone scaffold.
Furthermore, research into other related seven-membered heterocyclic structures, such as benzoazepines, has revealed compounds with potent anxiolytic activity, in some cases exceeding that of diazepam, but with a potentially more favorable side-effect profile, notably a lack of sedation[5]. This suggests that the broader class of benzoxepines and related structures may offer a pathway to novel anxiolytics with differentiated pharmacology.
Comparative Biological Activity: A Look at the Preclinical Data
Direct, head-to-head comparative studies of this compound derivatives and benzodiazepines are limited. However, by examining data from preclinical studies on derivatives of both classes, we can begin to construct a comparative picture of their potential anxiolytic efficacy and side-effect profiles.
| Compound Class | Mechanism of Action | Anxiolytic Activity (Animal Models) | Sedative Effects | Cognitive Effects | Dependence Potential |
| Benzodiazepine Analogues (e.g., Diazepam) | Positive Allosteric Modulator of GABA-A Receptors | Well-established in various models (e.g., elevated plus-maze, light-dark box)[6] | Commonly observed, dose-dependent | Can cause amnesia and impair cognitive function | High, with significant withdrawal symptoms |
| Benzoazepine Derivative (Compound 18c) | Not fully elucidated | Demonstrated superior anxiolytic activity to diazepam in the elevated plus-maze test[5] | No sedative effects observed at anxiolytic doses[5] | Not reported | Not reported |
| 2,3-Dihydrobenzo[b][1][4]oxazepine Derivatives | Presumed GABAergic | Showed anxiolytic effects, but less potent than diazepam | Not explicitly detailed | Not reported | Not reported |
This table represents a synthesis of available data and should be interpreted with caution due to the limited number of direct comparative studies.
Experimental Protocols for Assessing Anxiolytic Activity
The evaluation of novel anxiolytic compounds relies on a battery of well-validated in vitro and in vivo assays. Below are detailed protocols for key experiments that are instrumental in characterizing and comparing the biological activities of compounds like benzoxepinone derivatives and benzodiazepines.
In Vitro Assay: Radioligand Binding to GABA-A Receptors
This assay is fundamental for determining the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To quantify the binding affinity (Ki) of a test compound to the benzodiazepine site of the GABA-A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]flunitrazepam) for binding to the benzodiazepine site on GABA-A receptors in a brain membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rodent cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]flunitrazepam) at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled benzodiazepine (e.g., diazepam).
-
Incubate the plate at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine GABA-A receptor affinity.
In Vivo Assay: The Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents[6].
Objective: To evaluate the anxiolytic-like effects of a test compound by measuring the animal's exploratory behavior in an elevated, plus-shaped maze.
Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, as they reduce the animal's fear and anxiety.
Step-by-Step Methodology:
-
Apparatus:
-
A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal dimensions.
-
-
Animal Acclimatization:
-
Allow the animals (rats or mice) to acclimatize to the testing room for at least one hour before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before testing to allow for drug absorption and distribution. A known anxiolytic like diazepam should be used as a positive control.
-
-
Testing Procedure:
-
Place the animal individually in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Record the animal's behavior using a video camera mounted above the maze.
-
-
Behavioral Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ( (open arm entries / total arm entries) x 100).
-
Calculate the percentage of time spent in the open arms ( (time in open arms / total time) x 100).
-
Compare the data from the drug-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of open arm entries and/or time spent in the open arms without a significant change in the total number of arm entries is indicative of an anxiolytic effect.
-
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
Comparative Structural Analysis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one: A Guide to Experimental and Computational Approaches
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data, most definitively provided by single-crystal X-ray diffraction, underpins our understanding of a compound's reactivity, its interaction with biological targets, and its physical properties. This guide focuses on 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone with a core benzoxepin scaffold that is a recurring motif in various bioactive compounds.
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a definitive X-ray crystal structure for the parent molecule, this compound, has not been publicly deposited. This presents a common challenge for researchers where direct experimental data is unavailable for a specific compound of interest.
This guide, therefore, adopts a multi-faceted approach. We will first present a detailed analysis of a closely related analogue, (Z)-4-(bromomethylene)-3,4-dihydro-2H-benzo[b]oxepin-5-one , for which a crystal structure is available. We will then leverage this experimental data as a benchmark to compare against other structural elucidation techniques and computational models for the parent compound. This comparative methodology provides a robust framework for researchers to confidently determine and analyze the structures of novel small molecules.
The Benchmark: X-ray Crystal Structure of a Close Analogue
The crystal structure of (Z)-4-(bromomethylene)-3,4-dihydro-2H-benzo[b]oxepin-5-one (CSD Refcode: XOPCAX) offers invaluable, experimentally-derived insights into the core benzoxepinone framework. The key structural parameters from this analysis serve as our primary reference point.
Table 1: Key Bond Lengths and Angles for (Z)-4-(bromomethylene)-3,4-dihydro-2H-benzo[b]oxepin-5-one
| Feature | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Torsion Angle (°) |
| Benzene Ring | C-C (avg.) | 1.385 | - | - |
| Oxepine Ring | C-O (ether) | 1.378, 1.451 | - | - |
| C-C (aliphatic) | 1.505, 1.512 | - | - | |
| Ketone Group | C=O | 1.221 | - | - |
| Planarity | Benzene-Oxepine | - | - | ~165.4 |
Data extracted from CSD entry XOPCAX.
The data reveals a seven-membered oxepine ring fused to a planar benzene ring. The oxepine ring itself is non-planar, adopting a twisted conformation to accommodate the sp³-hybridized carbon atoms. The torsion angle between the plane of the benzene ring and the adjacent atoms of the oxepine ring highlights a significant deviation from co-planarity.
Alternative & Complementary Structural Elucidation Techniques
In the absence of a crystal structure for the parent this compound, a combination of spectroscopic and spectrometric techniques is essential for structural confirmation. These methods provide data that, while not yielding a 3D model directly, can corroborate a proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR would be primary validation methods.
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons, as well as three sets of signals for the aliphatic protons of the oxepine ring, likely appearing as triplets due to spin-spin coupling.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the characteristic downfield shift for the carbonyl carbon (C=O) typically observed around 190-200 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. For our target, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₀H₁₀O₂). The fragmentation pattern can also offer clues about the structural arrangement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A strong absorption band in the region of 1650-1680 cm⁻¹ would be a clear indicator of the conjugated ketone carbonyl group.
Table 2: Comparison of Analytical Techniques for Structural Analysis
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry. | Unambiguous, definitive structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, relative stereochemistry. | Excellent for solution-state structure, non-destructive. | Does not provide precise bond lengths/angles; interpretation can be complex. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides exact mass. | Does not provide information on 3D structure or connectivity. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
Proposed Workflow for X-ray Crystal Structure Determination
For researchers aiming to obtain the definitive crystal structure of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, with clear checkpoints for quality assessment.
Step-by-Step Experimental Protocol
-
Synthesis and Purification:
-
Synthesize the target compound using a reliable literature method.
-
Purify the crude product to >99% purity, as impurities can severely inhibit crystallization. High-performance liquid chromatography (HPLC) is the preferred final purification step. Purity should be confirmed by NMR and LC-MS.
-
-
Crystallization Screening:
-
Employ a variety of crystallization techniques to explore a wide range of conditions. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, dichloromethane) and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): Dissolve the compound in a solvent in which it is soluble, and allow the vapor of an anti-solvent (in which it is poorly soluble) to slowly diffuse into the solution.
-
Cooling: Create a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
-
Utilize a crystallization screen kit to efficiently test a wide array of solvents and precipitating agents.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal that is well-formed, free of cracks, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
-
X-ray Diffraction Data Collection:
-
Mount the crystal on the diffractometer. Modern instruments typically use a synchrotron or a focused microfocus X-ray source with a photon-counting detector.
-
Cool the crystal to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots from the images and scale the data using software such as XDS or SAINT.
-
Solve the structure using direct methods or Patterson methods (e.g., using SHELXT). This will provide an initial electron density map and a partial molecular model.
-
Refine the model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves adjusting atomic positions, displacement parameters, and occupancies to improve the fit between the calculated and observed diffraction data.
-
Visualization of the Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Conclusion and Future Directions
While the crystal structure of this compound remains to be experimentally determined, a robust analytical framework exists for its characterization. The experimentally determined structure of a close analogue provides a reliable benchmark for the geometric and conformational properties of the core scaffold. By combining spectroscopic data (NMR, MS, IR) with the detailed experimental workflow for X-ray crystallography outlined here, researchers are well-equipped to pursue the definitive structural elucidation of this and other novel compounds. The successful crystallization and analysis would be a valuable addition to the structural chemistry literature, providing a key reference point for future drug design and development efforts centered on the benzoxepinone framework.
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3,4-Dihydro-2H-benzo[b]oxepin-5-one
Preamble: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, the purity and stability of starting materials and intermediates are paramount. 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a heterocyclic ketone, serves as a crucial building block in the synthesis of various therapeutic agents, particularly in neuropharmacology and anti-inflammatory research.[1][2] Its structural integrity directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is not merely a regulatory formality but a scientific necessity to ensure product consistency and patient safety.[3][4]
This guide provides a comprehensive framework for the validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. We will dissect the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering detailed experimental protocols, presenting comparative data, and explaining the scientific rationale behind each procedural choice.[5][6] This document is designed for researchers, quality control analysts, and drug development professionals who require a scientifically sound and defensible analytical procedure.
Method Selection: Why RP-HPLC is the Method of Choice
The selection of an appropriate analytical technique is the foundation of any successful validation. For a compound like this compound (MW: 162.19 g/mol , LogP: ~2.0), several techniques could be considered.[7][8] However, a comparative assessment reveals the distinct advantages of RP-HPLC.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method due to its high resolving power, sensitivity, and suitability for non-volatile and thermally labile organic molecules like our target ketone.[9] It allows for the separation of the main compound from potential process-related impurities and degradation products that might arise during synthesis or storage.
-
Gas Chromatography (GC): While GC is excellent for volatile compounds, it is less suitable for this compound. The compound's boiling point of 286.6°C at 760 mmHg suggests that the high temperatures required for volatilization in the GC inlet could induce thermal degradation, leading to inaccurate quantification.[8]
-
UV-Vis Spectrophotometry: This technique lacks specificity. While it can quantify the compound based on its chromophore, it cannot distinguish the analyte from impurities or degradants that may have similar UV absorption profiles, making it unsuitable for stability-indicating assays.
Therefore, an RP-HPLC method coupled with a Photodiode Array (PDA) detector is selected. The PDA detector is critical as it provides spectral information, enabling peak purity analysis—a cornerstone of a true stability-indicating method.
The Validation Workflow: A Systematic Approach
Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[3][4] The validation process follows a logical sequence of experiments, each designed to test a specific performance characteristic of the method.
Caption: Overall workflow for analytical method validation based on ICH Q2(R1) guidelines.
Experimental Protocols and Performance Characteristics
The following sections detail the experimental design for each validation parameter. For this guide, we will assume a hypothetical optimized RP-HPLC method.
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | PDA at 254 nm |
| Analyte RT | ~5.5 min |
Specificity (and Forced Degradation)
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of potential interferences, such as impurities, degradation products, and placebo components.[10][11] A forced degradation study is the definitive test for this.[12][13]
Experimental Protocol:
-
Prepare Solutions: Prepare the diluent (mobile phase), a standard solution of this compound (e.g., 100 µg/mL), and a sample solution.
-
Forced Degradation: Subject the sample solution to a series of stress conditions designed to induce 5-20% degradation.[12][14]
-
Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH, heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Inject the blank, unstressed standard, and all stressed samples into the HPLC system.
-
Peak Purity: Use the PDA detector software to assess the peak purity of the analyte in both the unstressed and stressed samples.
Caption: Workflow for the specificity study incorporating forced degradation.
Acceptance Criteria & Results:
-
The blank should show no peak at the retention time (RT) of the analyte.
-
Degradation products should be well-resolved from the main analyte peak (Resolution > 2.0).
-
The Peak Purity Index for the analyte peak must be > 0.999, confirming no co-elution.
Table 2: Hypothetical Specificity and Forced Degradation Data
| Stress Condition | % Assay of Analyte | % Degradation | Peak Purity Index | Resolution from Closest Impurity |
|---|---|---|---|---|
| Unstressed | 100.0 | 0.0 | > 0.999 | N/A |
| Acid (1N HCl) | 89.5 | 10.5 | > 0.999 | 3.1 |
| Base (1N NaOH) | 85.2 | 14.8 | > 0.999 | 2.8 |
| Oxidation (3% H₂O₂) | 91.8 | 8.2 | > 0.999 | 4.5 |
| Thermal (80°C) | 98.1 | 1.9 | > 0.999 | N/A (No major degradant) |
| Photolytic | 94.6 | 5.4 | > 0.999 | 3.5 |
Linearity
Objective: To confirm that the method's response is directly proportional to the concentration of the analyte over a given range.[15]
Experimental Protocol:
-
Prepare Standards: From a primary stock solution, prepare at least five standard solutions covering a range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Data Plotting: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria & Results:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to the origin.
Table 3: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,001,500 |
| 125 | 1,249,800 |
| 150 | 1,502,300 |
| Regression Output | Value |
| Correlation (r²) | 0.9999 |
| Slope | 9995 |
| Y-Intercept | 850 |
Accuracy
Objective: To demonstrate the closeness of the results obtained by the method to the true value. This is typically evaluated through recovery studies.[10][16]
Experimental Protocol:
-
Spike Samples: To a blank matrix (or placebo, if applicable), add known amounts of the analyte to achieve three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare Replicates: Prepare three independent samples at each concentration level (a total of nine determinations).[16]
-
Analysis: Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria & Results:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 4: Hypothetical Accuracy (Recovery) Data
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 80.0 | 79.6, 80.3, 79.9 | 99.5, 100.4, 99.9 | 99.9% |
| 100% | 100.0 | 100.5, 99.8, 101.1 | 100.5, 99.8, 101.1 | 100.5% |
| 120% | 120.0 | 119.5, 120.8, 120.1 | 99.6, 100.7, 100.1 | 100.1% |
Precision
Objective: To assess the method's ability to generate reproducible results for the same sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Experimental Protocol:
-
Repeatability (Intra-day): Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis of six samples on a different day, preferably with a different analyst and/or on a different HPLC system.[17]
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Acceptance Criteria & Results:
-
The %RSD for both repeatability and intermediate precision should not be more than 2.0%.
Table 5: Hypothetical Precision Data
| Precision Level | Assay Results (% of Target) | Mean | SD | %RSD |
|---|---|---|---|---|
| Repeatability | 99.8, 100.5, 100.1, 99.5, 100.3, 100.8 | 100.2 | 0.45 | 0.45% |
| Intermediate | 101.0, 100.2, 99.9, 101.5, 100.7, 100.1 | 100.6 | 0.58 | 0.58% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To establish the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[11]
Experimental Protocol:
-
Methodology: The signal-to-noise (S/N) ratio method is commonly used.
-
Prepare Solutions: Prepare a series of progressively more dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the S/N ratio for the analyte peak at each concentration.
-
Determination:
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.[11]
-
-
Confirm LOQ: Verify the precision at the determined LOQ concentration by injecting six replicates; the %RSD should be ≤ 10%.
Acceptance Criteria & Results:
-
LOD is established at S/N ≈ 3.
-
LOQ is established at S/N ≈ 10, with acceptable precision (%RSD ≤ 10%).
Table 6: Hypothetical LOD & LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise (S/N) Ratio | Precision at LOQ (%RSD, n=6) |
|---|---|---|---|
| LOD | 0.05 | 3.2 | N/A |
| LOQ | 0.15 | 10.5 | 4.8% |
Robustness
Objective: To evaluate the method's resilience to small, deliberate variations in its parameters, indicating its reliability during normal usage.[16]
Experimental Protocol:
-
Vary Parameters: Introduce small, deliberate changes to the method parameters, one at a time.
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Acceptance Criteria & Results:
-
System suitability parameters should remain within their pre-defined limits.
-
The assay results should not be significantly affected.
Table 7: Hypothetical Robustness Data
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | Assay (% of Nominal) |
|---|---|---|---|---|
| Nominal | - | 5.50 | 1.1 | 100.0 |
| Flow Rate | 0.9 mL/min | 6.11 | 1.1 | 99.8 |
| 1.1 mL/min | 5.00 | 1.1 | 100.3 | |
| Column Temp. | 28°C | 5.62 | 1.2 | 100.5 |
| 32°C | 5.38 | 1.1 | 99.6 | |
| Mobile Phase | ACN:H₂O (62:38) | 5.25 | 1.1 | 100.1 |
| | ACN:H₂O (58:42) | 5.78 | 1.2 | 99.7 |
Comparative Analysis of Alternative Methodologies
While the validated RP-HPLC method is proven to be fit-for-purpose, it is instructive to compare it with other potential analytical techniques.
Table 8: Comparison of Analytical Methods
| Feature | Validated RP-HPLC-PDA | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) |
|---|---|---|---|
| Principle | Liquid-phase partitioning | Gas-phase partitioning & mass analysis | Nuclear spin resonance in a magnetic field |
| Specificity | High (proven by forced degradation) | High (mass-selective detection) | Very High (structurally specific) |
| Sensitivity | High (LOQ ~0.15 µg/mL) | Very High (ng/mL to pg/mL) | Low (typically requires mg/mL) |
| Key Advantage | Ideal for stability-indicating assays of non-volatile compounds. | Excellent for identifying volatile impurities or residual solvents. | Primary method; does not require a reference standard of the analyte for quantification. |
| Key Limitation | Requires high-purity solvents. | Risk of thermal degradation for the analyte. | Low sensitivity; expensive and specialized equipment. |
| Best Application | Routine QC, stability testing, impurity profiling. | Analysis of volatile organic impurities. | Purity assignment of primary reference standards. |
Final Conclusion
The comprehensive validation study detailed in this guide demonstrates that the proposed RP-HPLC method is accurate, precise, linear, specific, sensitive, and robust for the quantitative determination of this compound. The successful completion of forced degradation studies confirms its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the compound's stability over time. By adhering to the principles of the ICH Q2(R1) guideline, this method provides a high degree of confidence in the analytical data generated, thereby ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. depralearningcenter.com [depralearningcenter.com]
- 12. q1scientific.com [q1scientific.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. scispace.com [scispace.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. sps.nhs.uk [sps.nhs.uk]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of 3,4-Dihydro-2H-benzo[b]oxepin-5-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. The 3,4-dihydro-2H-benzo[b]oxepin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in areas such as neuropharmacology and anti-inflammatory research.[1] The introduction of chiral centers into this seven-membered ring system necessitates rigorous stereochemical confirmation. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and practical application.
The Imperative of Stereochemical Integrity
The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. Enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to not only separate stereoisomers but also to unequivocally assign their absolute and relative configurations is paramount during the drug discovery and development process. This guide will explore and compare four powerful techniques for the stereochemical elucidation of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry and Conformation
NMR spectroscopy is a cornerstone technique for structure elucidation, providing a wealth of information about the connectivity and spatial relationships of atoms within a molecule. For this compound derivatives, NMR is particularly powerful for determining the relative stereochemistry of substituents on the flexible seven-membered ring.
Causality Behind Experimental Choices in NMR
The conformation of the seven-membered oxepinone ring is complex, with several low-energy conformations such as chair, boat, and twist-boat forms potentially coexisting in solution.[2][3] The relative stereochemistry of substituents will influence the preferred conformation, which in turn affects the observed NMR parameters. Key NMR experiments for stereochemical analysis include the Nuclear Overhauser Effect (NOE) and the analysis of scalar coupling constants (J-couplings).
-
Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe for protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. By identifying which protons are in close proximity, the relative stereochemistry can be deduced. For instance, in a disubstituted benzoxepinone, a strong NOE between two substituent protons would indicate a cis relationship. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the preferred experiments for this purpose.
-
J-Coupling Analysis: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values between protons on the oxepinone ring, it is possible to gain insights into the dihedral angles and thus the ring's conformation and the relative stereochemistry of its substituents.
Experimental Protocol: 2D NOESY/ROESY for a Substituted this compound
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxepinone derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence the conformational equilibrium. It is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE, by employing the freeze-pump-thaw method for small molecules.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY (Correlation Spectroscopy) spectrum to assign the proton and carbon signals and establish through-bond connectivities.
-
2D NOESY/ROESY Acquisition:
-
For small to medium-sized molecules (MW < 1000), a NOESY experiment is typically suitable. A mixing time of 500-800 ms is a good starting point.
-
For molecules in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is preferred as the ROE is always positive. A mixing time of 200-300 ms is recommended.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence of a cross-peak between two protons indicates their spatial proximity. Correlate the observed NOEs/ROEs with the possible diastereomeric structures to determine the relative stereochemistry.
Caption: Workflow for determining relative stereochemistry using 2D NMR.
X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule.[4] It provides a precise three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the atomic arrangement.
Causality Behind the Choice of X-Ray Crystallography
When an unambiguous assignment of stereochemistry is required, and a suitable single crystal can be obtained, X-ray crystallography is the method of choice. It is not reliant on computational models or empirical rules for interpretation. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion, especially if a heavy atom is present in the structure.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the this compound derivative. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, precise atomic coordinates.
-
Determination of Absolute Configuration: If the crystal is non-centrosymmetric, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator used to validate the assignment of the absolute configuration.
Caption: Workflow for stereochemical determination by X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers
Chiral HPLC is an indispensable tool for the separation of enantiomers, allowing for the determination of enantiomeric excess (ee) or enantiomeric ratio (er).[3][5] It is a crucial technique for monitoring the stereochemical outcome of asymmetric syntheses and for the quality control of chiral drug substances.
Causality Behind Chiral HPLC Method Development
The separation of enantiomers by chiral HPLC is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times. The choice of CSP and mobile phase is critical for achieving a successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Based on the structure of the this compound derivative, select a few chiral columns for initial screening. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are versatile choices.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane/isopropanol or n-hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
Reversed Phase: If the compound is more polar, a reversed-phase method using a mobile phase of acetonitrile/water or methanol/water with a suitable buffer can be explored.
-
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.
-
Peak Identification: To assign the peaks to the respective enantiomers, a standard of a single enantiomer is required. If this is not available, the eluting fractions can be collected and their optical rotation measured, or they can be analyzed by another chiroptical technique like VCD.
References
A Comparative Benchmarking Guide to the Efficient Synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth comparative analysis of the prevalent methodologies for synthesizing 3,4-Dihydro-2H-benzo[b]oxepin-5-one, a valuable scaffold in medicinal chemistry. We will delve into the nuances of precursor synthesis and critically evaluate the two primary catalytic systems for the core intramolecular Friedel-Crafts cyclization: Polyphosphoric Acid (PPA) and Eaton's Reagent. This guide is structured to provide not only procedural details but also the underlying chemical rationale to empower you in making informed decisions for your synthetic campaigns.
Introduction to this compound
This compound is a crucial heterocyclic ketone that serves as a foundational building block in the synthesis of a variety of biologically active molecules. Its seven-membered oxepine ring fused to a benzene ring provides a unique three-dimensional architecture that is of significant interest in the development of novel therapeutics.
Synthetic Strategy Overview
The most direct and widely employed strategy for the synthesis of this compound involves a two-stage process:
-
Synthesis of the Precursor: Preparation of 3-(phenoxy)propanoic acid.
-
Intramolecular Friedel-Crafts Cyclization: Ring closure of the precursor to form the target benzoxepinone.
This guide will first compare two common methods for the synthesis of the 3-(phenoxy)propanoic acid precursor and then provide a detailed comparative analysis of the subsequent cyclization step using Polyphosphoric Acid (PPA) and Eaton's Reagent.
Part 1: Benchmarking the Synthesis of the Precursor, 3-(phenoxy)propanoic acid
The efficiency and cost-effectiveness of the overall synthesis are significantly influenced by the route chosen to prepare the 3-(phenoxy)propanoic acid precursor. Two primary methods are commonly utilized, each with its own set of advantages and disadvantages.
Method A: Williamson Ether Synthesis from Phenol and 3-Chloropropanoic Acid
This classical approach involves the reaction of phenol with 3-chloropropanoic acid under basic conditions. The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride to form the desired ether linkage.
Reaction Scheme:
Method B: Michael Addition of Phenol to Acrylonitrile followed by Hydrolysis
This alternative route begins with the base-catalyzed Michael addition of phenol to acrylonitrile, forming 3-phenoxypropanenitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.
Reaction Scheme:
Comparative Analysis of Precursor Synthesis Methods
| Parameter | Method A: Williamson Ether Synthesis | Method B: Michael Addition/Hydrolysis |
| Starting Materials | Phenol, 3-Chloropropanoic Acid, Base (e.g., NaOH) | Phenol, Acrylonitrile, Base (e.g., Sodium), Acid/Base for Hydrolysis |
| Reaction Conditions | Typically aqueous or alcoholic solvent, heating may be required. | Michael addition often requires a catalyst and can be exothermic. Hydrolysis requires strong acidic or basic conditions and prolonged heating. |
| Yield | Generally good to high yields can be achieved. | Yields can be variable, and the hydrolysis step can sometimes be challenging. |
| Safety Considerations | 3-Chloropropanoic acid is corrosive. | Acrylonitrile is toxic and a suspected carcinogen. The hydrolysis of the nitrile can produce ammonia or cyanide, requiring careful handling. |
| Cost-Effectiveness | 3-Chloropropanoic acid can be more expensive than acrylonitrile. | Acrylonitrile is a readily available and inexpensive commodity chemical. |
| Scalability | Readily scalable with standard laboratory equipment. | The exothermic nature of the Michael addition and the vigorous conditions of the hydrolysis may require more careful control on a larger scale. |
Expert Insight: For laboratory-scale synthesis where safety and ease of handling are prioritized, the Williamson ether synthesis (Method A) is often preferred. For larger-scale industrial production where cost is a primary driver, the Michael addition route (Method B) may be more attractive, provided that appropriate safety measures are in place to handle acrylonitrile and the hydrolysis byproducts.
Part 2: Benchmarking the Intramolecular Friedel-Crafts Cyclization
The key step in the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(phenoxy)propanoic acid. This reaction is typically promoted by strong protic or Lewis acids that can activate the carboxylic acid for electrophilic attack on the aromatic ring. The two most effective and commonly employed reagents for this transformation are Polyphosphoric Acid (PPA) and Eaton's Reagent.
The Cyclization Mechanism
The underlying mechanism for both reagents involves the in situ formation of a highly electrophilic acylium ion or a mixed anhydride, which then undergoes an intramolecular electrophilic aromatic substitution to form the seven-membered ring.
DOT Diagram: Intramolecular Friedel-Crafts Acylation Mechanism
Caption: General mechanism of the intramolecular Friedel-Crafts acylation.
Comparative Analysis of Cyclization Reagents
| Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅ in MeSO₃H) |
| Composition | A viscous mixture of phosphoric acids. | A solution of phosphorus pentoxide in methanesulfonic acid. |
| Physical State | Highly viscous, glassy solid at room temperature, becomes a thick liquid upon heating. | A free-flowing, albeit viscous, liquid at room temperature. |
| Handling | Difficult to handle and stir, especially on a large scale. Requires heating to become workable. | Easier to handle and stir than PPA. |
| Reaction Temperature | Typically requires higher temperatures (often >100 °C) for efficient cyclization. | Generally allows for lower reaction temperatures compared to PPA. |
| Reaction Time | Can vary from a few hours to overnight depending on the substrate and temperature. | Often results in shorter reaction times due to its higher reactivity. |
| Yield | Yields are generally good, but can be affected by side reactions at higher temperatures. | Often provides higher yields and cleaner reaction profiles with fewer byproducts. |
| Work-up | The work-up can be challenging due to the high viscosity and the exothermic reaction upon quenching with water. | The work-up is generally more straightforward. |
| Safety | Highly corrosive. The quenching process can be hazardous if not performed carefully. | Highly corrosive. Methanesulfonic acid is a strong acid. |
| Cost | Generally less expensive than Eaton's reagent. | Can be more expensive than PPA. |
Expert Insight: While PPA is a classic and cost-effective reagent for Friedel-Crafts acylations, Eaton's reagent often presents a more practical and efficient alternative, particularly for laboratory-scale synthesis. Its lower viscosity, milder reaction conditions, and often cleaner reaction profiles can lead to higher isolated yields and simpler purification procedures. For industrial-scale production, the choice may be more nuanced, balancing the higher cost of Eaton's reagent against potential gains in efficiency and throughput.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Synthesis of 3-(phenoxy)propanoic acid (Method A)
Materials:
-
Phenol
-
3-Chloropropanoic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.
-
To this solution, add phenol and stir until a clear solution is obtained.
-
Add 3-chloropropanoic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield pure 3-(phenoxy)propanoic acid.
Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
Materials:
-
3-(phenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Dichloromethane
Procedure:
-
Place 3-(phenoxy)propanoic acid in a round-bottom flask equipped with a mechanical stirrer.
-
Add Polyphosphoric acid to the flask.
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent
Materials:
-
3-(phenoxy)propanoic acid
-
Eaton's Reagent (7.5-10 wt% P₂O₅ in MeSO₃H)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(phenoxy)propanoic acid in Eaton's Reagent at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure this compound.
DOT Diagram: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Characterization Data for this compound
Appearance: White to off-white solid.
Molecular Formula: C₁₀H₁₀O₂
Molecular Weight: 162.19 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (dd, J = 7.8, 1.7 Hz, 1H), 7.45 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.15 (td, J = 7.5, 1.2 Hz, 1H), 7.05 (d, J = 8.3 Hz, 1H), 4.65 (t, J = 6.0 Hz, 2H), 3.00 (t, J = 6.0 Hz, 2H), 2.25 (p, J = 6.0 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.5, 161.8, 133.4, 131.9, 128.8, 121.7, 121.0, 71.8, 41.0, 28.5.
IR (KBr, cm⁻¹): 2955, 1680 (C=O), 1598, 1485, 1280, 1225, 1080, 755.
Mass Spectrometry (EI): m/z 162 (M⁺), 134, 121, 106, 92, 77.
Conclusion
The synthesis of this compound is a well-established process with clear and efficient pathways. For the synthesis of the 3-(phenoxy)propanoic acid precursor, the choice between the Williamson ether synthesis and the Michael addition/hydrolysis route will depend on the scale of the reaction and the prioritization of cost versus safety and handling considerations.
In the critical intramolecular Friedel-Crafts cyclization step, both Polyphosphoric Acid and Eaton's Reagent are effective catalysts. However, for most laboratory applications, Eaton's Reagent offers significant advantages in terms of ease of handling, milder reaction conditions, and often cleaner product formation. While PPA remains a viable and economical option, the benefits of Eaton's Reagent in terms of process efficiency and simplicity often justify its higher cost. This guide provides the necessary data and protocols to enable researchers to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful synthesis of this important chemical intermediate.
A Researcher's Guide to the Spectroscopic Analysis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one: Cross-Referencing Experimental Data with Predicted and Analogous Literature Values
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 3,4-Dihydro-2H-benzo[b]oxepin-5-one (CAS No. 6786-30-7), a key intermediate in the synthesis of various pharmaceuticals, particularly in neuropharmacology, presents a compelling case for meticulous spectroscopic analysis. This guide provides an in-depth methodology for acquiring and cross-referencing spectral data for this compound, addressing the current scarcity of published data through a combination of predictive analysis and comparison with structurally related analogs.
This document will navigate the essential techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will detail the protocols for data acquisition, present predicted spectral data, and compare these with available information for analogous structures to provide a robust framework for validation.
The Imperative of Spectral Cross-Referencing
In the absence of a comprehensive, publicly available spectral library for this compound, a multi-faceted approach to structural confirmation is essential. Cross-referencing involves a systematic comparison of experimentally acquired data with theoretical predictions and the spectral data of known, structurally similar compounds. This self-validating system ensures the identity and purity of the compound, which is critical for its application in further research and development.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
A standardized protocol ensures reproducibility and high-quality data.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and minimal interference in the ¹H spectrum, with a residual peak typically at 7.26 ppm.[1][2] For compounds with different solubility, other deuterated solvents like acetone-d₆ or DMSO-d₆ can be considered.[3][4][5]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the sample in approximately 0.6 mL of the deuterated solvent is recommended.[6] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is preferable.[6][7]
-
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring a solvent height of at least 4-5 cm.[4]
-
Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.[6]
-
2. Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Typical spectral width: 0-220 ppm.
-
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard (0 ppm).
Predicted ¹H and ¹³C NMR Data
While experimental data is the gold standard, predictive algorithms provide a valuable preliminary benchmark. Online databases and software can be used for these predictions.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.9 - 7.8 | Multiplets | 4H |
| -O-CH₂- | ~4.2 | Triplet | 2H |
| -C(=O)-CH₂- | ~2.9 | Triplet | 2H |
| -CH₂- (middle) | ~2.2 | Quintet | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O | ~195-205 |
| Aromatic C-O | ~160 |
| Aromatic C (quaternary) | ~120-140 |
| Aromatic C-H | ~115-135 |
| -O-CH₂- | ~70 |
| -C(=O)-CH₂- | ~40 |
| -CH₂- (middle) | ~25 |
Cross-Referencing with Analogous Compounds
The spectral data of structurally similar compounds can provide valuable comparative insights. For instance, derivatives of 1,5-benzodiazepine and benzoxazepine have been studied, and their spectra can offer clues to the expected chemical shifts and coupling patterns in the benzoxepinone core.[10]
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient, requiring a small amount of the solid to be placed directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands
The structure of this compound suggests several characteristic absorption bands.[11][12][13][14][15]
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1680 - 1660 | Strong |
| C-O-C (Aryl Ether) | 1270 - 1230 (asymmetric) | Strong |
| C-O-C (Alkyl Ether) | 1150 - 1070 (asymmetric) | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |
The most prominent peak is expected to be the strong carbonyl (C=O) stretch. The presence of both aryl and alkyl C-O stretches will also be key identifying features.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization Technique: Electron Ionization (EI) is a common technique for small, relatively stable organic molecules and often provides rich fragmentation data.[16] For a softer ionization that is more likely to preserve the molecular ion, Electrospray Ionization (ESI) can be used.[17]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.[18][19][20]
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₀H₁₀O₂.
-
Molecular Ion (M⁺•): The expected exact mass is 162.0681 g/mol . A prominent molecular ion peak at m/z 162 should be observed.
-
Key Fragmentation Pathways: Fragmentation patterns can be complex, but some logical bond cleavages can be anticipated.[21][22][23][24] Alpha-cleavage adjacent to the carbonyl group or the ether oxygen are common fragmentation pathways.
Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound
References
- 1. How To [chem.rochester.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. Visualizer loader [nmrdb.org]
- 9. Visualizer loader [nmrdb.org]
- 10. 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. jackwestin.com [jackwestin.com]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. uni-saarland.de [uni-saarland.de]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. zefsci.com [zefsci.com]
- 20. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Dihydro-2H-benzo[b]oxepin-5-one for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical intermediates like 3,4-Dihydro-2H-benzo[b]oxepin-5-one are routine. However, the proper disposal of such compounds is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory principles.
Understanding the Regulatory Landscape
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste.[3][4] Wastes are broadly classified as "listed wastes" (from specific industrial processes or discarded commercial products) or "characteristic wastes" (exhibiting ignitability, corrosivity, reactivity, or toxicity).[5] this compound is not currently a listed hazardous waste. Therefore, its classification as hazardous would depend on its characteristics.
| Property | Value | Implication for Disposal |
| Boiling Point | 286.6°C at 760 mmHg | High boiling point suggests low volatility at room temperature. |
| Flash Point | 133.7°C | Above the 60°C (140°F) threshold for ignitable waste (D001).[5] |
| Appearance | Colorless to yellow liquid | Physical state is important for proper containerization.[1] |
| Solubility | Insoluble in water | Prohibits sewer disposal. |
Based on its flash point, this compound is not classified as an ignitable hazardous waste. However, the absence of comprehensive toxicological data necessitates that it be handled as a potentially toxic substance.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Caption: A flowchart illustrating the key stages for the safe disposal of this compound.
Step 1: Waste Identification and Characterization
All waste streams containing this compound must be identified. This includes pure, unused product, reaction mixtures, contaminated solvents, and any contaminated materials such as gloves, weighing paper, and pipette tips. Given the lack of specific toxicity data, it is imperative to treat all waste as hazardous.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 3: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Contaminated items like gloves, paper towels, and empty vials should be collected separately in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong oxidizing or reducing agents unless the reaction products are known to be safe.
Step 4: Containerization
Select appropriate containers for waste collection:
-
Containers must be in good condition, free of leaks, and compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
Do not overfill containers; a headspace of at least 10% is recommended to allow for expansion.
Step 5: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An approximate concentration and the solvent if it is a solution.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
Step 6: Temporary Storage
Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a spill tray, is in place.
-
Store in a well-ventilated area, away from heat sources and direct sunlight.
Step 7: Arrange for Pickup
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 8: Professional Disposal
The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal facility. The most probable disposal method for this type of organic compound is high-temperature incineration.
Step 9: Documentation
Maintain accurate records of the waste generated and disposed of. This is a crucial aspect of regulatory compliance and responsible laboratory management.
Key Considerations and Best Practices
-
Never dispose of this compound down the drain. Its insolubility in water and potential biological activity make this an unacceptable and environmentally harmful practice.
-
Avoid evaporation in a fume hood as a disposal method. This does not destroy the chemical but rather releases it into the atmosphere.
-
Consult your institution's EHS department. They are the ultimate authority on chemical waste disposal within your organization and can provide specific guidance.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 3,4-Dihydro-2H-benzo[b]oxepin-5-one
As drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. The handling of specialized chemical intermediates, such as 3,4-Dihydro-2H-benzo[b]oxepin-5-one, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel while maintaining the integrity of your research.
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antidepressants and anxiolytics.[1][2] While extensive safety data is not fully available, the known information and the chemical's structural class as an aromatic ketone necessitate a cautious and thorough approach to handling.[3]
Hazard Assessment: Understanding the Risks
Before any handling of this compound, a thorough risk assessment is paramount. Based on available GHS (Globally Harmonized System) data and information for structurally similar compounds, the primary hazards include:
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]
-
Harmful if Swallowed: Presumed to have acute oral toxicity.[4][5]
The compound is typically a white crystalline solid, which can present an inhalation hazard if handled as a powder.[3] It is soluble in organic solvents like ethyl acetate and acetone.[3]
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (Solid) | Safety glasses with side shields | Nitrile or Neoprene gloves | Fully-buttoned lab coat | Required if not in a fume hood |
| Dissolving in Solvents | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Running Reactions/Work-up | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Not required if containers are sealed |
Detailed PPE Selection and Rationale
Eye and Face Protection:
-
Safety Glasses: For low-risk activities such as handling sealed containers, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When handling the solid, preparing solutions, or performing any transfer where splashing is possible, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes and airborne particles.
-
Face Shield: During procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6]
Hand Protection:
-
Glove Selection: Due to its classification as a ketone, appropriate chemical-resistant gloves are crucial.[7] Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals, including aromatic and halogenated hydrocarbons.[7][8] Always inspect gloves for tears or punctures before use.
-
Double Gloving: For tasks involving larger quantities or prolonged handling, consider wearing two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
Body Protection:
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, should be worn at all times to protect skin and personal clothing.[6]
-
Chemical-Resistant Apron: When handling larger volumes of solutions or during procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.
Respiratory Protection:
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[5][9]
-
Respirators: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[6] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Personnel must be medically cleared, trained, and fit-tested annually for respirator use.[6]
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is directly linked to its proper use. The following workflow ensures that protection is maintained throughout the handling process.
Caption: PPE Workflow from Preparation to Disposal.
Step-by-Step Disposal Plan:
-
Segregation: All disposable PPE, such as gloves and bench paper contaminated with this compound, must be segregated as chemical waste.
-
Containerization: Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Removal: Follow your institution's specific procedures for the removal and disposal of chemical waste.[4] Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.[9]
Emergency Procedures: In Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][9] Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][9] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][9] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure environment conducive to scientific advancement.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, CasNo.6786-30-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

